Product packaging for Cethromycin(Cat. No.:CAS No. 205110-48-1)

Cethromycin

Cat. No.: B1668416
CAS No.: 205110-48-1
M. Wt: 765.9 g/mol
InChI Key: PENDGIOBPJLVBT-AMXFZXBBSA-N
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Description

Cethromycin is a 3-keto (ketolide) derivative of erythromycin A with an 11,12-carbamate group and an O-6-linked aromatic ring system. This compound represents a joint development effort by Abbott Laboratories, Taisho Pharmaceuticals, and Advanced Life Sciences, intended to be marketed under the trade name Restanza for the treatment of community-acquired pneumonia. However, after completing phase III clinical trials, it was deemed safe but not sufficiently efficacious by the FDA. Since this time, this compound has received FDA orphan drug designations for the prophylactic treatment of anthrax inhalation, plague due to Yersinia pestis, and tularemia due to Francisella tularensis. It has also been investigated, by itself or together with [zoliflodacin], for the treatment of gonorrhea, and was recently suggested as a possible treatment for liver-stage Plasmodium sporozoite infection.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a ketolide; 

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H59N3O10 B1668416 Cethromycin CAS No. 205110-48-1

Properties

Key on ui mechanism of action

Respiratory tract infections can be caused by numerous strains of bacteria, requiring careful consideration of treatment and antibiotics effective against a broad spectrum of potential pathogens. Cethromycin, like other macrolide antibiotics, binds to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding, primarily mediated through regions II and V of the rRNA, occludes the peptide exit tunnel and inhibits bacterial protein synthesis. In addition, cethromycin is capable of binding to ribosomal intermediates during ribosome biogenesis, inhibiting the formation of functional 70S bacterial ribosomes. Due to the sequence and structural similarity of ribosomes between species, cethromycin displays broad-spectrum activity against diverse Gram-positive, Gram-negative, and atypical bacteria.

CAS No.

205110-48-1

Molecular Formula

C42H59N3O10

Molecular Weight

765.9 g/mol

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-(3-quinolin-3-ylprop-2-enoxy)-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1

InChI Key

PENDGIOBPJLVBT-AMXFZXBBSA-N

Isomeric SMILES

CCC1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC/C=C/C4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 195,773
A 195773
A-195,773
A-195773
ABT 773
ABT-773
cethromycin

Origin of Product

United States

Foundational & Exploratory

In Vitro Activity of Cethromycin Against Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cethromycin, a ketolide antibiotic, against key bacterial pathogens responsible for respiratory tract infections. The document summarizes quantitative susceptibility data, details the experimental protocols for determining antimicrobial activity, and illustrates the mechanism of action and experimental workflows.

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens. It is particularly effective against Streptococcus pneumoniae, including strains resistant to penicillin and macrolides. Its activity extends to other common respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis, as well as atypical pathogens like Chlamydia pneumoniae and Mycoplasma pneumoniae. This guide presents the available Minimum Inhibitory Concentration (MIC) data, outlines the methodologies used for in vitro susceptibility testing, and provides a visual representation of its mechanism of action at the ribosomal level.

Quantitative In Vitro Susceptibility

The in vitro potency of this compound against various respiratory pathogens is summarized in the tables below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, as well as the overall range of MICs observed.

Streptococcus pneumoniae

This compound exhibits robust activity against S. pneumoniae, including strains with various resistance phenotypes.

PhenotypeThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)
All Isolates0.0080.060.008 - 16
Penicillin-Nonsusceptible--≤2.0
Erythromycin-Susceptible≤0.03≤0.03-
Erythromycin-Nonsusceptible (M phenotype)---
Erythromycin-Nonsusceptible (MLS B phenotype)0.0150.03-

Data compiled from multiple sources.[1][2][3]

Haemophilus influenzae

Limited specific MIC₅₀ and MIC₉₀ values for this compound against H. influenzae are available in the reviewed literature. However, it is reported to have in vitro activity against this pathogen.[2][4]

Moraxella catarrhalis

Similar to H. influenzae, detailed comparative MIC data for this compound against M. catarrhalis is not extensively published. The available information indicates its activity against this organism.[2][4]

Atypical Pathogens

This compound demonstrates excellent in vitro activity against atypical respiratory pathogens.

PathogenThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)
Chlamydia pneumoniae-0.0160.016 - 0.031
Mycoplasma pneumoniae--0.000004*

*Based on a single strain (ATCC 29342).[1][5]

Experimental Protocols

The determination of in vitro activity of this compound against respiratory pathogens is primarily achieved through Minimum Inhibitory Concentration (MIC) assays. The broth microdilution method is a standard and widely accepted technique.

Broth Microdilution Method for MIC Determination

This method involves challenging bacterial isolates with serial dilutions of the antimicrobial agent in a liquid growth medium.

3.1.1 General Protocol

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in appropriate cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: The wells of a microtiter plate containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under specific atmospheric and temperature conditions suitable for the growth of the test organism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

3.1.2 Pathogen-Specific Conditions

  • Streptococcus pneumoniae

    • Medium: Cation-adjusted Mueller-Hinton Broth supplemented with 2-5% lysed horse blood.

    • Incubation: 35°C in ambient air for 20-24 hours.[1]

  • Haemophilus influenzae

    • Medium: Haemophilus Test Medium (HTM) broth.

    • Incubation: 35°C in 5% CO₂ for 20-24 hours.

  • Moraxella catarrhalis

    • Medium: Cation-adjusted Mueller-Hinton Broth.

    • Incubation: 35°C in ambient air for 20-24 hours.

  • Mycoplasma pneumoniae

    • Medium: SP4 broth.

    • Incubation: 37°C for approximately 72 hours, or until a color change is observed in the growth control wells.[1]

  • Chlamydia pneumoniae

    • Method: A cell culture-based assay is used, as C. pneumoniae is an obligate intracellular pathogen.

    • Procedure: Host cells (e.g., HeLa or HEp-2) are grown in microtiter plates and infected with the C. pneumoniae isolate. The infected cells are then exposed to serial dilutions of this compound. After incubation, the presence or absence of chlamydial inclusions is determined, typically by immunofluorescence. The MIC is the lowest concentration that inhibits the formation of these inclusions.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare this compound Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate under Pathogen-Specific Conditions inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end Cethromycin_MoA cluster_ribosome Bacterial 70S Ribosome cluster_50S_components 50S Subunit Components 50S 50S Subunit 30S 30S Subunit 23S_rRNA 23S rRNA Inhibition Inhibition of Protein Synthesis 23S_rRNA->Inhibition L4_L22 Ribosomal Proteins (L4, L22) This compound This compound This compound->23S_rRNA Binds to Domain V and II

References

Cethromycin's spectrum of activity against gram-positive and gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Ketolide Against Gram-Positive and Gram-Negative Bacteria

Introduction

Cethromycin (formerly ABT-773) is a semi-synthetic ketolide antibiotic, a subclass of macrolides, designed to overcome emerging resistance to conventional macrolide agents.[1][2] Structurally characterized by the replacement of the L-cladinose sugar at position 3 of the erythronolide A ring with a keto group, this compound exhibits a broad spectrum of activity against a variety of clinically significant pathogens.[3] This technical guide provides a comprehensive overview of this compound's in vitro activity against key gram-positive and gram-negative bacteria, details the experimental methodologies for its evaluation, and illustrates its mechanism of action and impact on bacterial signaling pathways.

Mechanism of Action

This compound exerts its bacteriostatic or bactericidal effect by inhibiting protein synthesis.[3] It binds to the 23S rRNA of the 50S ribosomal subunit in bacteria, at a site that overlaps with the binding site of macrolides.[2] The ketolide structure, however, allows for a tighter binding and interactions with an additional domain on the ribosome. This enhanced binding affinity enables this compound to be effective against some strains that have developed resistance to macrolides through ribosomal modification.[2][3]

cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Domain_V Domain V Domain_II Domain II Peptide_Exit_Tunnel Peptide Exit Tunnel Domain_V->Peptide_Exit_Tunnel Inhibition Inhibition Domain_V->Inhibition Domain_II->Inhibition This compound This compound This compound->Domain_V Binds to This compound->Domain_II Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End cluster_qs Pseudomonas aeruginosa Quorum Sensing LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL (Autoinducer) LasI->3-oxo-C12-HSL Synthesizes LasR LasR 3-oxo-C12-HSL->LasR Binds to LasR_Complex LasR/Autoinducer Complex Virulence_Genes_Las Virulence Gene Expression (las system) LasR_Complex->Virulence_Genes_Las Activates RhlI RhlI LasR_Complex->RhlI Activates C4-HSL C4-HSL (Autoinducer) RhlI->C4-HSL Synthesizes RhlR RhlR C4-HSL->RhlR Binds to RhlR_Complex RhlR/Autoinducer Complex Virulence_Genes_Rhl Virulence Gene Expression (rhl system) RhlR_Complex->Virulence_Genes_Rhl Activates This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->LasI Down-regulates Inhibition->RhlI Down-regulates

References

Cethromycin: A Technical Guide to Potential Applications Beyond Respiratory Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethromycin, a ketolide antibiotic, has demonstrated a range of potential therapeutic applications beyond its initial development for community-acquired respiratory infections. This technical guide provides an in-depth overview of the existing preclinical and clinical evidence for these alternative uses, with a focus on its anti-malarial, anti-bioterrorism, and immunomodulatory properties. Detailed experimental protocols, quantitative efficacy data, and elucidated mechanisms of action are presented to support further research and development efforts in these promising areas.

Anti-Malarial Applications

This compound has shown significant promise as an anti-malarial agent, particularly against the liver stages of Plasmodium species. Its unique hybrid structure, combining a macrolide and a quinoline moiety, is thought to contribute to its activity.

Quantitative Data: Anti-Malarial Efficacy
Organism Model Metric This compound Concentration/Dose Result Reference
Plasmodium bergheiIn vitro (infected hepatocytes)Apicoplast Ablation20 µMComplete ablation[1]
P. bergheiIn vivo (murine model, tail vein injection)Cure Rate60 mg/kg (single oral dose)100% cure[2]
P. bergheiIn vivo (murine model, mosquito bite)Cure Rate60 mg/kg (single oral dose, 2h post-infection)100% cure[3]
P. bergheiIn vivo (murine model, high parasitemia)Cure Rate60 mg/kg/day for 7 days100% curative[4]
Plasmodium falciparumIn vitro (gametocytes)Oocyst Number20 µMNo decrease[4]
Experimental Protocols: Anti-Malarial Studies

1.2.1 In Vivo Murine Model of Liver-Stage Malaria (P. berghei) [2][3]

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection:

    • Sporozoite Injection: Intravenous (tail vein) injection of 3,000 P. berghei sporozoites.

    • Mosquito Bite Infection: Anesthetize mice and allow 5-8 infected Anopheles stephensi mosquitoes to feed for 5-10 minutes.

  • Treatment: Administer this compound orally via gavage at specified doses and time points relative to infection.

  • Monitoring: Monitor for blood-stage parasitemia by microscopic examination of Giemsa-stained blood smears daily from day 4 to day 16 post-infection.

  • Endpoint: Determine the percentage of mice that remain free of blood-stage parasites (cured).

1.2.2 In Vitro Hepatocyte Infection Model (P. berghei) [1]

  • Cell Line: Hepa 1-6 (murine hepatoma cells).

  • Infection: Seed Hepa 1-6 cells in 8-well chamber slides. Add P. berghei sporozoites to the cell monolayers.

  • Treatment: After a 2-hour incubation to allow for sporozoite invasion, wash the cells and add fresh medium containing this compound at the desired concentration.

  • Analysis: After 48 hours of incubation, fix the cells and perform immunofluorescence staining for parasite-specific proteins (e.g., HSP70) and apicoplast markers (e.g., ACP).

  • Endpoint: Assess the morphology and presence of the apicoplast in developing liver-stage parasites using fluorescence microscopy.

Mechanism of Action: Anti-Malarial

This compound's anti-malarial activity is primarily attributed to its ability to target and disrupt the apicoplast, a vital organelle in Plasmodium parasites. Immunofluorescence imaging has demonstrated that treatment with this compound leads to the complete ablation of the apicoplast in infected hepatocytes[1].

This compound This compound Apicoplast Apicoplast (Essential for parasite survival) This compound->Apicoplast Inhibits function/ causes ablation Parasite_Death Parasite Death Apicoplast->Parasite_Death Disruption leads to

This compound's Anti-Malarial Mechanism of Action.

Activity Against Bioterrorism Agents

This compound has demonstrated potent in vivo activity against several high-priority bioterrorism agents, suggesting its potential as a medical countermeasure.

Quantitative Data: Efficacy Against Bioterrorism Agents
Organism Model Metric This compound Dose Result Reference
Yersinia pestisIn vivo (rat, pneumonic plague)Survival Rate70 mg/kg, twice daily for 7 days (24h post-infection)100% survival[5]
Bacillus anthracisIn vivo (non-human primate, inhalational anthrax)Survival Rate16 mg/kg, once daily for 30 days (24h post-exposure)100% survival[6]
Francisella tularensisIn vitroMIC RangeN/A0.12-8 µg/mL[7]
Experimental Protocols: Bioterrorism Agent Studies

2.2.1 In Vivo Rat Model of Pneumonic Plague (Yersinia pestis) [5][8]

  • Animal Model: Female Brown Norway rats.

  • Infection: Intranasal inoculation with a lethal dose (e.g., 24-30 x LD50) of a virulent Y. pestis strain (e.g., CO92).

  • Treatment: Administer this compound orally via gavage at specified doses, frequencies, and durations, starting at a defined time point post-infection.

  • Monitoring: Observe animals for clinical signs of illness and mortality for a defined period (e.g., 65 days).

  • Endpoint: Record survival rates in treated versus control groups.

2.2.2 In Vivo Non-Human Primate Model of Inhalational Anthrax (Bacillus anthracis) [6]

  • Animal Model: Cynomolgus macaques.

  • Infection: Inhalation exposure to a target dose of aerosolized B. anthracis Ames spores (e.g., 50 x LD50).

  • Treatment: Begin oral administration of this compound via gavage 24 hours post-exposure and continue for a specified duration (e.g., 30 days).

  • Monitoring: Monitor animals for clinical signs of anthrax, bacteremia, and survival.

  • Endpoint: Determine the survival rate at the end of the study period.

2.2.3 In Vitro Susceptibility Testing of Francisella tularensis [3][9]

  • Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Medium: Cation-adjusted Mueller-Hinton broth supplemented with 2% IsoVitaleX.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.

  • Procedure: Serially dilute this compound in the broth in 96-well microtiter plates. Inoculate the wells with the bacterial suspension.

  • Incubation: Incubate plates at 35°C in ambient air for 48 hours.

  • Endpoint: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Immunomodulatory and Anti-Inflammatory Effects

While direct studies on the immunomodulatory mechanisms of this compound are limited, evidence from the broader class of macrolide and ketolide antibiotics suggests a potential role in modulating inflammatory responses. These effects are thought to be independent of their antimicrobial activity.

Proposed Mechanism of Action: Immunomodulation

Based on studies of related compounds, this compound may exert its immunomodulatory effects by inhibiting key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines.

cluster_stimulus Inflammatory Stimulus (e.g., LPS, bacterial products) cluster_cell Immune Cell (e.g., Macrophage) Stimulus Stimulus TLR Toll-like Receptor (TLR) Stimulus->TLR IKK IKK Complex TLR->IKK MAPK MAPK Cascade TLR->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Gene Transcription This compound This compound This compound->IKK Inhibits (proposed) This compound->MAPK Inhibits (proposed)

Proposed Immunomodulatory Signaling Pathway for this compound.
Experimental Protocol: In Vitro Cytokine Production Assay

  • Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

  • Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time before adding the stimulant.

  • Sample Collection: Collect cell culture supernatants at different time points after stimulation.

  • Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

  • Endpoint: Determine the effect of this compound on the production of pro-inflammatory cytokines.

Other Potential Applications

Chlamydia pneumoniae

This compound has demonstrated potent in vitro activity against Chlamydia pneumoniae, a common cause of atypical pneumonia.

4.1.1 Quantitative Data: Efficacy Against Chlamydia pneumoniae

Organism Metric This compound Concentration Reference
Chlamydia pneumoniae (20 isolates)MIC900.016 mg/L[10]
Chlamydia pneumoniae (20 isolates)MCC900.016 mg/L[10]

4.1.2 Experimental Protocol: In Vitro Susceptibility Testing of Chlamydia pneumoniae [6]

  • Cell Line: HeLa 229 cells.

  • Infection: Inoculate confluent monolayers of HeLa 229 cells in 24-well plates with C. pneumoniae.

  • Treatment: After a 1-hour adsorption period, replace the inoculum with medium containing serial twofold dilutions of this compound.

  • Incubation: Incubate the plates at 35-37°C for 72 hours.

  • Analysis: Fix the cells and stain for chlamydial inclusions using a fluorescein-conjugated monoclonal antibody.

  • Endpoint:

    • MIC: The lowest drug concentration that completely inhibits the formation of inclusions.

    • MCC (Minimal Chlamydiacidal Concentration): After the initial incubation, aspirate the antibiotic-containing medium, wash the cells, and passage the cell lysate onto fresh cell monolayers. The MCC is the lowest initial drug concentration that results in no inclusions after this passage.

Neisseria gonorrhoeae

The in vitro activity of this compound against multidrug-resistant strains of Neisseria gonorrhoeae has been investigated.

4.2.1 Experimental Protocol: Agar Dilution Susceptibility Testing of Neisseria gonorrhoeae [11][12]

  • Medium: GC agar base supplemented with a defined growth supplement.

  • Procedure:

    • Prepare a series of agar plates containing serial twofold dilutions of this compound.

    • Prepare a bacterial inoculum of N. gonorrhoeae equivalent to a 0.5 McFarland standard.

    • Spot a standardized volume of the inoculum onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Endpoint: The MIC is the lowest concentration of this compound that prevents visible growth of the bacteria.

Conclusion

This compound exhibits a broad spectrum of activity that extends beyond its initial indication for respiratory tract infections. The compelling preclinical data for its use against malaria and various bioterrorism agents, coupled with its potential immunomodulatory properties, highlight the need for further investigation. The experimental protocols and quantitative data compiled in this guide provide a foundation for researchers and drug development professionals to explore these promising new therapeutic avenues for this compound.

cluster_malaria Anti-Malarial Workflow cluster_bioterrorism Bioterrorism Agent Workflow (e.g., Y. pestis in Rats) cluster_immuno Immunomodulation Workflow Infection_Malaria Infect Mouse with P. berghei Sporozoites Treatment_Malaria Administer this compound Infection_Malaria->Treatment_Malaria Monitoring_Malaria Monitor Blood Smears Treatment_Malaria->Monitoring_Malaria Endpoint_Malaria Determine Cure Rate Monitoring_Malaria->Endpoint_Malaria Infection_Bio Intranasal Inoculation with Y. pestis Treatment_Bio Administer this compound Infection_Bio->Treatment_Bio Monitoring_Bio Observe for Survival Treatment_Bio->Monitoring_Bio Endpoint_Bio Calculate Survival Rate Monitoring_Bio->Endpoint_Bio Cell_Culture Culture Immune Cells (e.g., Macrophages) Treatment_Immuno Treat with this compound and Inflammatory Stimulus Cell_Culture->Treatment_Immuno Analysis_Immuno Measure Cytokine Levels (ELISA) Treatment_Immuno->Analysis_Immuno Endpoint_Immuno Assess Change in Cytokine Production Analysis_Immuno->Endpoint_Immuno

Overview of Experimental Workflows.

References

Methodological & Application

Application Notes: Cethromycin Dosage in Murine Pneumonia Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cethromycin (formerly ABT-773) is a ketolide antibiotic with potent in vitro activity against key pathogens of community-acquired pneumonia, including macrolide-susceptible and -resistant Streptococcus pneumoniae and atypical bacteria like Mycoplasma pneumoniae.[1] In vivo murine pneumonia models are critical for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound before clinical application. These models allow for the determination of optimal dosing regimens required to achieve therapeutic endpoints such as bacterial clearance and improved survival. This document provides a summary of this compound dosage protocols and detailed methodologies from key preclinical studies.

Data Presentation: Quantitative Summaries

Table 1: this compound Efficacy Against Streptococcus pneumoniae
Mouse Strain/StatusBacterial Strain (Resistance)This compound Dose & RouteTreatment ScheduleKey OutcomesReference
ICR (Neutropenic)8 Clinical Isolates (Macrolide-Susceptible & Resistant)0.1–800 mg/kg/day (Oral)1-4 doses/day for 24h (bacterial density) or 120h (survival)Dose-dependent reduction in bacterial lung density (up to 3.92 log₁₀ CFU/lung). Survival correlated with AUCfree/MIC and Cmax free/MIC ratios.[1][2]
Swiss (Immunocompetent)P-4241 (Macrolide-Susceptible)6.25, 12.5, 25 mg/kg (SC)Six injections at 12h intervals86-100% survival. Complete lung and blood bacterial clearance at 12.5 and 25 mg/kg.[3][4]
Swiss (Immunocompetent)P-4241 (Macrolide-Susceptible)6.25, 12.5, 25 mg/kg (Oral)Six injections at 12h intervals80-100% survival.[3][4]
Swiss (Immunocompetent)P-6254 (Macrolide-Resistant, MLSB)25 mg/kg (SC or Oral)Six injections at 12h intervals100% survival.[3][5]

SC: Subcutaneous; MLSB: Macrolide-Lincosamide-Streptogramin B resistance phenotype.

Table 2: this compound Efficacy Against Mycoplasma pneumoniae
Mouse Strain/StatusBacterial StrainThis compound Dose & RouteTreatment ScheduleKey OutcomesReference
BALB/c (Immunocompetent)M. pneumoniae25 mg/kg (SC)Once daily for 10 daysSignificant reduction in M. pneumoniae titers in BAL fluid, reduced lung inflammation, and decreased cytokine concentrations (TNF-α, IFN-γ, IL-1β, etc.).[6]

BAL: Bronchoalveolar Lavage.

Table 3: Pharmacokinetic Parameters of this compound in Mice
Mouse StrainDose & RouteCmax (Serum)Key Tissue ConcentrationsSerum Protein BindingReference
ICR25, 50, 100, 200 mg/kg (Oral, single dose)Nonlinear PK characteristicsNot specified in this studyData used to calculate free drug concentrations[1]
Swiss12.5 mg/kg (SC, single dose)1.77 µg/mlLung-to-serum ratio of ~1094.8%[4][5][6]
Swiss25 mg/kg (Oral, single dose)Not specifiedLung-to-serum ratio of ~1088.5%[4][5][6]
Not Specified30, 60, 120 mg/kg (Oral, single dose)Not specifiedPeak liver concentration was ~2x lung and ~440x plasma.Not specified[7]

Cmax: Maximum concentration; PK: Pharmacokinetics.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the standard workflows for conducting murine pneumonia efficacy and pharmacokinetic studies.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A Animal Acclimatization (e.g., 1 week) B Induce Neutropenia (Optional, e.g., Cyclophosphamide) A->B For neutropenic models D Induce Pneumonia (e.g., Intratracheal Instillation) A->D For immunocompetent models B->D C Prepare Bacterial Inoculum (e.g., 10^7 - 10^8 CFU/ml) C->D E Initiate this compound Treatment (6-14h post-infection) D->E F Administer Dosing Regimen (e.g., Oral, SC; q12h, q24h) E->F G Monitor Animal Health (Survival, Clinical Signs) F->G H Sacrifice at Predetermined Timepoints (e.g., 24h, 120h) G->H I Collect Lungs/Blood H->I J Assess Bacterial Load (CFU counts) I->J K Assess Survival Rate I->K

Caption: General experimental workflow for a murine pneumonia model.

G cluster_dosing Phase 1: Dosing cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis A Prepare Animals (Infected or Healthy) B Administer Single Dose of this compound (e.g., 25, 50, 100 mg/kg Oral) A->B C Collect Blood/Tissues at Timed Intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) B->C D Process Samples (e.g., Centrifuge for Serum) C->D E Store Samples at -80°C D->E F Determine Drug Concentration (e.g., HPLC, LC-MS/MS) E->F G Calculate PK Parameters (Cmax, t1/2, AUC) F->G H Determine Protein Binding (e.g., Dialysis System) G->H Optional

References

Cethromycin Solution: Preparation and Stability for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin is a potent, semi-synthetic ketolide antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2][3] It is of significant interest for its efficacy against macrolide-resistant strains.[3] Proper preparation and handling of this compound solutions are crucial for obtaining accurate and reproducible results in laboratory settings. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions for research purposes.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC42H59N3O10[4]
Molecular Weight765.93 g/mol [4]
AppearanceWhite to off-white solid[4]
Storage of Powder3 years at -20°C[4]

Solubility of this compound

This compound exhibits solubility in various organic solvents. For most in vitro applications, a concentrated stock solution is prepared in an organic solvent and then diluted to the final working concentration in an aqueous medium.

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (130.56 mM)Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[4]
EthanolSolubleWhile specific data for this compound is not available, related macrolides like erythromycin are soluble at ~30 mg/mL.[5]
MethanolSolubleErythromycin is soluble in methanol.
Water with Acetic AcidSolubleA small volume of glacial acetic acid (<2.5 µL/mL) can aid in dissolving macrolides in water for antimicrobial susceptibility testing.[6][7]
Aqueous Buffers (e.g., PBS)Sparingly solubleFor final dilutions, it is recommended to first dissolve this compound in a water-miscible organic solvent.[5][8]

Stability of this compound Solutions

The stability of this compound is dependent on the solvent, storage temperature, and exposure to light and pH.

Stock Solution Stability
SolventStorage TemperatureStability PeriodNotesReference
DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[4][9]
-20°C1 month[4][9]
Aqueous Solution Stability

The stability of this compound in aqueous solutions is influenced by pH. Based on studies of other macrolides, such as erythromycin and azithromycin, it can be inferred that this compound is more stable in neutral to slightly alkaline conditions and is susceptible to degradation under acidic conditions.[10][11] Photodegradation can also occur, so it is advisable to protect solutions from light.[10][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound powder (e.g., 7.66 mg for 1 mL of a 10 mM solution).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[4][13]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[4]

  • Bacterial culture in the logarithmic growth phase

  • Sterile diluent (e.g., saline or PBS)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the bacterial growth medium directly in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL).

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL (or 100 µL) of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacterial suspension without antibiotic) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-20 hours.[13]

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth (turbidity). Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Mechanism of Action and Signaling Pathways

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][13] Specifically, it interacts with domain V of the 23S rRNA, occluding the peptide exit tunnel.[2][13] This binding is of higher affinity than that of older macrolides, which contributes to its enhanced potency.[3]

G Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 50S_subunit->Peptide_Exit_Tunnel Blocks 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis Peptide_Exit_Tunnel->Protein_Synthesis Inhibits This compound This compound This compound->50S_subunit Binds to 23S rRNA Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: this compound's mechanism of action on the bacterial ribosome.

Beyond its antibacterial properties, macrolides as a class are known to possess immunomodulatory effects by interfering with intracellular signaling pathways such as NF-κB and MAPK, which can lead to a reduction in pro-inflammatory cytokine production.[14]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

G Workflow for MIC Assay Start Start: Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results (Visual or Plate Reader) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End: Record MIC Value Determine_MIC->End

Caption: A typical workflow for determining the MIC of this compound.

References

Application Notes and Protocols for Assaying Cethromycin Concentration in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin is a ketolide antibiotic with broad-spectrum activity against various bacteria.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and microbiological assays.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
Dose (mg/kg)MatrixCmax (µg/mL or µg/g)AUC0–72 (µg·h/mL or µg·h/g)t1/2α (h)
30Liver13.3 ± 3.5184 ± 5410.8 ± 3.1
30Lung7.1 ± 1.8102 ± 2811.2 ± 2.9
30Plasma0.03 ± 0.010.4 ± 0.18.9 ± 2.5
60Liver25.4 ± 6.7412 ± 11512.1 ± 3.3
60Lung13.5 ± 3.6229 ± 6412.5 ± 3.4
60Plasma0.06 ± 0.020.9 ± 0.39.9 ± 2.7
120Liver48.2 ± 12.5876 ± 24513.5 ± 3.7
120Lung25.6 ± 6.7488 ± 13713.9 ± 3.8
120Plasma0.11 ± 0.032.0 ± 0.611.0 ± 3.0

Data adapted from a pharmacokinetic study in mice.[2]

Experimental Protocols

Protocol 1: Determination of this compound in Plasma and Tissue by HPLC-MS/MS

This protocol describes a sensitive and specific method for the quantification of this compound in plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents:

  • This compound analytical standard

  • Telithromycin (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.45 µm Captiva filter plates

  • Control plasma and tissue

2. Sample Preparation:

  • Plasma:

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (telithromycin).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 16,100 x g for 2 minutes to precipitate proteins.[3]

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Tissue:

    • Homogenize a known weight of tissue in methanol.

    • Centrifuge the homogenate to pellet cellular debris.

    • Isolate this compound from the methanol-homogenized tissue lysate via protein precipitation using a 0.45 µm Captiva filter plate.[2]

    • Normalize the results to the weight of the tissue analyzed.[2]

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C8 reversed-phase column

    • Mobile Phase: A gradient of acetonitrile and 0.05% acetic acid with 5mM ammonium acetate.[4]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: API 4000 or API 4500

    • Ionization Mode: Positive Ionization

    • Scan Mode: Selective Reaction Monitoring (SRM)

    • Ion Transitions:

      • This compound: m/z 766.5 → 158.2[2]

      • Telithromycin (IS): m/z 813.6 → 656.2[2]

4. Calibration and Quantification:

  • Prepare calibration standards by spiking control plasma or tissue homogenate with known concentrations of this compound.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Protocol 2: Microbiological Assay of this compound by Cylinder-Plate Method

This protocol provides a general method for determining the potency of this compound based on its inhibitory effect on a susceptible microorganism.

1. Materials and Reagents:

  • This compound reference standard

  • Susceptible test organism (e.g., Micrococcus luteus or a susceptible strain of Streptococcus pneumoniae)

  • Antibiotic assay agar medium

  • Phosphate buffer

  • Sterile saline

  • Petri dishes (100 mm)

  • Sterile stainless steel or porcelain cylinders (8 mm OD, 6 mm ID, 10 mm height)

2. Preparation of Inoculum:

  • Culture the test organism on a suitable agar slant.

  • Harvest the bacterial growth with sterile saline and dilute to a standardized turbidity. The optimal dilution should be determined empirically to yield clear zones of inhibition.

3. Assay Procedure:

  • Prepare a base layer of uninoculated agar in Petri dishes and allow it to solidify.

  • Overlay the base layer with a seed layer of agar inoculated with the standardized test organism suspension.[5]

  • Aseptically place four sterile cylinders on the solidified agar surface of each plate at equidistant points.

  • Prepare a stock solution of the this compound reference standard and a series of working standard solutions in phosphate buffer.

  • Prepare sample solutions at a concentration expected to be in the middle of the standard curve.

  • Fill two opposing cylinders on each plate with a reference standard concentration and the other two with the corresponding sample dilution.

  • Incubate the plates at 30-35°C for 18-24 hours.[6]

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

4. Calculation of Potency:

  • Plot the mean zone diameters for each standard concentration against the logarithm of the concentration.

  • Determine the concentration of this compound in the sample by interpolating from the standard curve.

  • Calculate the potency of the sample relative to the standard.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (Telithromycin in Methanol, 150 µL) plasma->is_addition vortex1 Vortex (30s) is_addition->vortex1 centrifuge Centrifuge (16,100 x g, 2 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection lc_separation LC Separation (C8 Column) injection->lc_separation ms_detection MS/MS Detection (Positive Ionization, SRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for HPLC-MS/MS analysis of this compound in plasma.

G cluster_plate_prep Plate Preparation cluster_assay Assay base_agar Pour Base Agar Layer seed_agar Pour Inoculated Seed Agar Layer base_agar->seed_agar place_cylinders Place Sterile Cylinders seed_agar->place_cylinders fill_cylinders Fill Cylinders (Standards & Samples) place_cylinders->fill_cylinders incubation Incubate (30-35°C, 18-24h) fill_cylinders->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Caption: Workflow for the microbiological cylinder-plate assay.

G This compound This compound Binding Binding to 23S rRNA (Domains II and V) This compound->Binding Ribosome50S Bacterial 50S Ribosomal Subunit Ribosome50S->Binding Inhibition Inhibition Binding->Inhibition ProteinSynthesis Protein Synthesis BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Inhibition->ProteinSynthesis Inhibition->BacterialGrowth prevents GrowthInhibition Inhibition Inhibition->GrowthInhibition BacterialGrowth->GrowthInhibition

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Cethromycin for the Treatment of Multidrug-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia (CAP), meningitis, and bacteremia.[1][2][3] The global rise of multidrug-resistant S. pneumoniae (MDRSP), particularly strains resistant to β-lactams and macrolides, poses a significant public health threat and complicates empirical treatment strategies.[1][2][4] Cethromycin (formerly ABT-773) is a potent, new-generation ketolide antibiotic designed specifically to overcome common macrolide resistance mechanisms, demonstrating a broad spectrum of activity against respiratory pathogens, including MDRSP.[4][5] These application notes provide a comprehensive overview of this compound's mechanism, efficacy, and detailed protocols for its evaluation against MDRSP.

Mechanism of Action

This compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7] Its unique ketolide structure, which replaces the L-cladinose sugar at position 3 of the macrolactone ring with a 3-keto group, confers distinct advantages.[5][8][9]

Key Features:

  • Primary Binding: this compound binds to domain V of the 23S rRNA within the nascent peptide exit tunnel, physically obstructing the passage of elongating polypeptides.[1][6]

  • Enhanced Ribosomal Affinity: Ketolides exhibit tighter binding to the ribosome compared to older macrolides.[1][9]

  • Dual-Site Interaction: Crucially, this compound has a secondary interaction site within domain II of the 23S rRNA.[1][5] This dual binding is critical for its activity against macrolide-resistant strains.

Overcoming Resistance: this compound is effective against the two primary mechanisms of macrolide resistance in S. pneumoniae:

  • Target Site Modification (MLSB Phenotype): Resistance is often mediated by the erm(B) gene, which encodes a methylase that modifies an adenine residue (A2058) in the 23S rRNA binding site, reducing drug affinity.[7][9][10] this compound's lack of a cladinose sugar and its unique structure allow it to bind effectively even to these methylated ribosomes.[1][9]

  • Efflux Pumps (M Phenotype): The mef(A) or mef(E) genes encode an efflux pump that actively removes macrolides from the bacterial cell.[2][9][10] this compound's strong ribosomal binding affinity allows it to maintain intracellular concentrations sufficient for bactericidal activity despite the presence of these pumps.[1][9]

G cluster_ribosome Bacterial 50S Ribosome ribosome Protein Synthesis Machinery domain_v Domain V (23S rRNA) Primary Binding Site domain_ii Domain II (23S rRNA) Secondary Binding Site protein_synthesis Protein Synthesis domain_v->protein_synthesis Blocks peptide exit domain_ii->protein_synthesis Stabilizes binding This compound This compound This compound->domain_v Binds tightly This compound->domain_ii Secondary binding overcomes resistance bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Inhibition leads to ermB erm(B) Methylation (Alters Domain V) ermB->domain_v Blocks older macrolides mefA mef(A) Efflux Pump (Reduces Drug Concentration) mefA->this compound

This compound's mechanism of action and evasion of resistance.

Data Presentation: In Vitro and In Vivo Efficacy

This compound demonstrates potent activity against a wide range of S. pneumoniae isolates, including those resistant to penicillin, erythromycin, and other agents.

Table 1: Comparative In Vitro Activity of this compound against S. pneumoniae

Organism / Resistance Profile Drug MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
S. pneumoniae (All isolates, n=312) This compound 0.008 0.06 [11]
Telithromycin ≤0.015 0.25 [11]
S. pneumoniae (All isolates, n=6,691) This compound - 0.0008 [12]
Penicillin- & Erythromycin-Nonsusceptible S. pneumoniae This compound - ≤0.125 (97% inhibited) [13]
Telithromycin - ≤0.125 (83% inhibited) [13]
Erythromycin-Susceptible S. pneumoniae (Strain P-4241) This compound 0.015 - [9][14]
Erythromycin 0.03 - [9][14]
Erythromycin-Resistant S. pneumoniae (Strain P-6254, MLSB) This compound 0.03 - [9][14]

| | Erythromycin | 1,024 | - |[9][14] |

Table 2: In Vivo Efficacy of this compound in Murine Pneumonia Models

S. pneumoniae Strain Treatment Group (Dose, Route) Survival Rate (%) Outcome Reference
Erythromycin-Susceptible (P-4241) This compound (12.5 mg/kg, s.c.) 100 Lungs and blood cleared of bacteria [1][14]
This compound (25 mg/kg, p.o.) 100 - [1][14]
Erythromycin (50 mg/kg, s.c.) 50 - [1][14]
Erythromycin-Resistant (P-6254) This compound (25 mg/kg, s.c. or p.o.) 100 - [1][14]
Erythromycin (75 mg/kg, s.c.) 25 - [1][14]
Erythromycin (75 mg/kg, p.o.) 8 - [1][14]

| Macrolide-Resistant (various) | this compound (100 mg/kg/day, oral) | - | Reduced bacterial density by up to 3.92 log₁₀ CFU/lung |[8] |

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound

Parameter Value (300 mg oral dose) Tissue/Fluid Reference
Cₘₐₓ (mean) 0.500 µg/mL Plasma [12]
AUC₀₋₂₄ (mean) 3.067 µg·h/mL Plasma [12]
Half-life (mean) 4.94 h Plasma [12]
Protein Binding 86.7% - 95.6% Human Plasma [12]
Key PK/PD Index for Efficacy

| AUCfree/MIC for bacteriostatic effect | ~50 | Murine Model |[8] |

Table 4: Clinical Efficacy of this compound in Phase III Trials for Community-Acquired Pneumonia (CAP)

Study ID Population This compound Clinical Cure Rate (%) Clarithromycin Clinical Cure Rate (%) 95% Confidence Interval Reference
CL05-001 Intent to Treat (ITT) 83.1 81.1 -4.8%, +8.9% [4][15]
Per Protocol (PPc) 94.0 93.8 -4.5%, +5.1% [4][15]
CL06-001 Intent to Treat (ITT) 82.9 88.5 -11.9%, +0.6% [15]

| | Per Protocol (PPc) | 91.5 | 95.9 | -9.1%, +0.3% |[15] |

Experimental Protocols

The following protocols are standardized methodologies for evaluating the efficacy of this compound against S. pneumoniae.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.[16][17]

Materials:

  • This compound analytical powder

  • 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Lysed horse blood (5% v/v)

  • S. pneumoniae isolates (including ATCC 49619 for quality control)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C, 5% CO₂)

  • Spectrophotometer or turbidity meter

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve in a suitable solvent to create a high-concentration stock solution. Further dilute in sterile water or broth to create a working stock.

  • Prepare Microtiter Plates: Dispense 50 µL of CAMHB supplemented with 5% lysed horse blood into each well of a 96-well plate.

  • Create Serial Dilutions: Add 50 µL of the this compound working stock to the first well of each test row. Perform a twofold serial dilution by transferring 50 µL from well to well, discarding the final 50 µL from the last well. This results in wells containing 50 µL of varying drug concentrations.

  • Prepare Bacterial Inoculum: From an overnight culture on a blood agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in supplemented CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plates: Add 50 µL of the final diluted inoculum to each well, bringing the total volume to 100 µL. This further dilutes the drug concentration by half. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C in a 5% CO₂ atmosphere for 20-24 hours.[18]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

G start Start: Isolate MDRSP Colony prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Plate with Bacteria (Final Conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate 2. Prepare Drug Plate (Serial Dilutions of this compound) prep_plate->inoculate incubate 4. Incubate (35°C, 5% CO2, 20-24h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no growth) incubate->read_mic end End: MIC Value Determined read_mic->end

Workflow for MIC determination by broth microdilution.
Protocol: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.[19][20][21]

Materials:

  • Materials from MIC protocol

  • Sterile glass tubes or flasks

  • Sterile saline for dilutions

  • Blood agar plates

  • Timer

Procedure:

  • Preparation: Prepare tubes containing supplemented CAMHB with this compound at desired concentrations (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control tube.

  • Inoculation: Prepare a starting inoculum of S. pneumoniae as described in the MIC protocol. Add the inoculum to each tube to achieve a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Time Zero (T=0) Sampling: Immediately after inoculation, vortex the tubes and remove an aliquot from the growth control tube. Perform serial tenfold dilutions in sterile saline, plate onto blood agar, and incubate to determine the initial CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 35°C. At specified time points (e.g., 2, 4, 8, 12, 24 hours), remove aliquots from each tube (including the growth control).[19]

  • Enumeration: Serially dilute and plate the samples as in step 3 to determine the viable CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.

    • Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[19]

    • Bacteriostatic Activity: Defined as a <3-log₁₀ reduction in the initial CFU/mL.[19]

Protocol: Murine Pneumonia Model (General Overview)

This protocol provides a framework for evaluating the in vivo efficacy of this compound.[1][8][9]

Materials:

  • Specific pathogen-free mice (e.g., ICR strain)

  • S. pneumoniae strain of interest

  • Anesthetic (e.g., isoflurane)

  • Intratracheal inoculation equipment

  • This compound formulation for oral gavage or subcutaneous injection

  • Equipment for lung homogenization and bacterial enumeration

Procedure:

  • Immunosuppression (Optional): To establish a robust infection, mice can be rendered transiently neutropenic via administration of agents like cyclophosphamide.[8]

  • Infection: Anesthetize mice and induce pneumonia via intratracheal inoculation with a known concentration (e.g., 10⁵ - 10⁷ CFU) of the S. pneumoniae strain.[1][8]

  • Treatment Initiation: At a set time post-infection (e.g., 6-14 hours), begin treatment.[8][9] Administer this compound orally or subcutaneously at various doses. Include a vehicle control group.

  • Efficacy Assessment (Bacterial Load): At a specified time post-treatment (e.g., 24 hours), euthanize a subset of mice from each group. Aseptically remove the lungs, homogenize them, and perform serial dilutions and plating to quantify the bacterial load (CFU/lung).

  • Efficacy Assessment (Survival): Monitor the remaining mice for a defined period (e.g., 7-8 days) and record mortality to determine survival rates.[8]

  • Data Analysis: Compare the mean log₁₀ CFU/lung between treated and control groups. Analyze survival curves using Kaplan-Meier analysis. Correlate these outcomes with PK/PD parameters (e.g., AUC/MIC).

G cluster_problem The Challenge cluster_solution The Ketolide Solution cluster_outcome Therapeutic Outcome mdrsp Multidrug-Resistant S. pneumoniae (MDRSP) resistance Resistance via erm(B) & mef(A) Limits Macrolide Efficacy mdrsp->resistance This compound This compound Development resistance->this compound Drives need for moa Novel Mechanism: Dual Ribosomal Binding This compound->moa efficacy Potent In Vitro & In Vivo Efficacy Against MDRSP moa->efficacy Leads to clinical Effective Clinical Treatment for CAP efficacy->clinical

Logical pathway from MDRSP challenge to this compound solution.

Conclusion

This compound is a highly potent ketolide with significant activity against multidrug-resistant Streptococcus pneumoniae. Its dual-binding mechanism of action allows it to overcome prevalent macrolide resistance conferred by erm(B) and mef(A) genes. Both in vitro and in vivo data demonstrate its superiority over older macrolides against resistant strains.[1][14] Clinical trials have established its noninferiority to clarithromycin for treating community-acquired pneumonia, positioning it as a valuable therapeutic option in an era of growing antimicrobial resistance.[4][15] The protocols outlined here provide a robust framework for the continued investigation and preclinical evaluation of this compound and other novel agents against challenging respiratory pathogens.

References

Application of cethromycin in studies of bacterial protein synthesis inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin is a potent, semi-synthetic ketolide antibiotic, a subclass of macrolides, designed to overcome bacterial resistance to conventional macrolide antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. These application notes provide a comprehensive overview of the use of this compound in research settings, including its mechanism of action, in vitro activity against key bacterial pathogens, and detailed protocols for relevant experimental procedures.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding with high affinity to the 23S rRNA of the bacterial 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding site is located near the peptidyl transferase center (PTC). By occupying this critical space, this compound sterically hinders the elongation of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein synthesis.[1][2]

The unique chemical structure of ketolides, including this compound, which lacks the L-cladinose sugar present in older macrolides and possesses a 3-keto group, allows for a tighter and more extensive interaction with the ribosomal target. This enhanced binding affinity contributes to its potent activity against macrolide-resistant strains, particularly those expressing efflux pumps or ribosomal methylases.[1]

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis Elongation 50S_subunit->Protein_Synthesis Inhibition Inhibition of Polypeptide Elongation 50S_subunit->Inhibition Steric Hindrance 30S_subunit->Protein_Synthesis mRNA mRNA This compound This compound This compound->50S_subunit Binds to 23S rRNA in NPET Bacterial_Growth Bacterial Growth Arrest Inhibition->Bacterial_Growth

Figure 1: Mechanism of action of this compound.

Quantitative Data: In Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against key respiratory pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: this compound MICs for Streptococcus pneumoniae

Phenotype/Resistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
All Isolates0.0080.06≤0.004 - 16
Erythromycin-Susceptible≤0.015≤0.015N/A
Erythromycin-Resistant (M phenotype)0.030.12N/A
Erythromycin-Resistant (MLSB phenotype)0.030.25N/A
Penicillin-Resistant0.0080.06N/A

Data compiled from studies on recent North American isolates of Streptococcus pneumoniae.[3]

Table 2: this compound MICs for Haemophilus influenzae and Moraxella catarrhalis

Organismβ-lactamase ProductionMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Haemophilus influenzaeAll2.04.01.0 - 8.0
Haemophilus influenzaePositive (39.0%)2.04.01.0 - 8.0
Haemophilus influenzaeNegative2.04.01.0 - 8.0
Moraxella catarrhalisAll (92-100%)≤0.030.06≤0.03 - 0.12

Data compiled from studies on respiratory tract isolates.[4][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against bacterial isolates.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Prep_Antibiotic Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound Prep_Antibiotic->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well Plates with Broth Prep_Plates->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plates (35-37°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Figure 2: Workflow for MIC determination.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms

  • Haemophilus Test Medium (HTM) for H. influenzae

  • CAMHB with 2-5% lysed horse blood for S. pneumoniae

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve in a minimal amount of a suitable solvent to create a high-concentration stock solution. Further dilute in the appropriate sterile broth to achieve a working stock concentration that is twice the highest concentration to be tested.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution: a. Add 50 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add 50 µL of the working this compound stock solution to the first column of wells, resulting in the highest test concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic concentrations to their final test values. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. A common approach utilizes a reporter gene, such as luciferase, whose expression can be easily quantified.

Materials:

  • This compound

  • E. coli S30 extract-based IVTT kit (or other suitable cell-free expression system)

  • Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a bacterial promoter (e.g., T7)

  • Luciferase assay substrate

  • Luminometer or microplate reader with luminescence detection

  • Nuclease-free water

  • Sterile microcentrifuge tubes or 384-well plates

Procedure:

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in nuclease-free water at concentrations that are 10-fold higher than the desired final assay concentrations.

  • Set up IVTT Reactions: a. On ice, prepare a master mix containing the IVTT S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA according to the manufacturer's instructions. b. Aliquot the master mix into pre-chilled tubes or wells of a 384-well plate. c. Add 1/10th of the final reaction volume of each this compound dilution to the respective tubes/wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

  • Measure Reporter Activity: a. Allow the reactions to cool to room temperature. b. Add the luciferase assay substrate to each reaction according to the manufacturer's protocol. c. Immediately measure the luminescence using a luminometer.

  • Data Analysis: a. Subtract the background luminescence from the negative control from all other readings. b. Normalize the luminescence of the this compound-treated samples to the positive control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis).

cluster_prep Preparation cluster_reaction Reaction Setup & Incubation cluster_detection Detection & Analysis Prep_IVTT Prepare IVTT Master Mix (S30 extract, buffer, amino acids, reporter DNA) Combine Combine Master Mix and this compound Prep_IVTT->Combine Prep_Cethro Prepare this compound Dilutions Prep_Cethro->Combine Incubate Incubate at 37°C for 1-2 hours Combine->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze

Figure 3: Workflow for IVTT inhibition assay.

Conclusion

This compound is a valuable tool for studying bacterial protein synthesis inhibition due to its potent and specific mechanism of action. The provided data and protocols offer a foundation for researchers to investigate its antibacterial properties and to explore the intricacies of ribosomal function and antibiotic resistance. These methodologies can be adapted for high-throughput screening of new antibiotic candidates and for detailed mechanistic studies of ribosome-targeting agents.

References

Cethromycin as a tool compound for studying ribosomal function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals.

Cethromycin, a member of the ketolide class of antibiotics, serves as a powerful investigational tool for dissecting the intricate mechanisms of the bacterial ribosome. Its high affinity and specific binding to the 50S ribosomal subunit make it an invaluable compound for studying protein synthesis, antibiotic resistance, and the dynamics of the nascent peptide exit tunnel (NPET). This document provides detailed application notes and experimental protocols to facilitate the use of this compound in ribosomal research.

Mechanism of Action and Rationale for Use as a Tool Compound

This compound exerts its antibacterial effect by binding to the 23S rRNA of the large ribosomal subunit, specifically within the NPET.[1] This binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The binding of this compound sterically hinders the passage of the elongating polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and subsequent inhibition of protein synthesis.[1]

The chemical structure of this compound, particularly the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a keto group and the presence of an extended alkyl-aryl side chain, confers several advantages for its use as a research tool:

  • High Affinity: this compound exhibits a significantly higher binding affinity for the bacterial ribosome compared to older macrolides like erythromycin. This tight binding is attributed to additional interactions of its side chain with rRNA nucleotides, such as A752 and U2609.[2][3] This property ensures a more stable and prolonged interaction with the target, making it ideal for structural and biochemical studies.

  • Activity Against Resistant Strains: this compound is effective against many bacterial strains that have developed resistance to macrolides through mechanisms such as Erm-mediated methylation of A2058 in the 23S rRNA.[1] This allows researchers to investigate the function of both wild-type and resistant ribosomes.

  • Specific Binding Site: The well-characterized binding site of this compound allows for precise studies of the NPET and its role in translation. By observing how this compound affects the synthesis of different proteins, researchers can gain insights into the context-dependent nature of translation inhibition.

Quantitative Data

The following tables summarize the inhibitory activity and minimum inhibitory concentrations (MICs) of this compound against various bacterial species.

ParameterOrganismValueReference
IC50 (Protein Synthesis) Streptococcus pyogenes (wild-type)10 ng/mL[4]
IC50 (50S Subunit Formation) Streptococcus pyogenes (wild-type)10 ng/mL[4]
IC50 (Protein Synthesis) Streptococcus pyogenes (ermA)15 ng/mL[4]
IC50 (50S Subunit Formation) Streptococcus pyogenes (ermA)35 ng/mL[4]
IC50 (Protein Synthesis) Streptococcus pneumoniae (ermB)30 ng/mL[4]
IC50 (50S Subunit Formation) Streptococcus pneumoniae (ermB)55 ng/mL[4]
OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae
(Penicillin-susceptible)≤0.0150.015[5]
(Penicillin-intermediate)0.0150.03[5]
(Penicillin-resistant)0.030.06[5]
(Erythromycin-susceptible)0.0150.015[6]
(Erythromycin-resistant)0.030.03[6]
Haemophilus influenzae 2.04.0[7]
(β-lactamase negative)2.04.0[7]
(β-lactamase positive)2.04.0[7]
Moraxella catarrhalis 0.060.12[7][8]
(β-lactamase negative)0.030.06[7]
(β-lactamase positive)0.060.12[7]

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound to study ribosomal function. These are generalized protocols and may require optimization for specific bacterial species or experimental setups.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Principle: A bacterial cell-free extract or a reconstituted translation system (e.g., PURExpress) is used to translate a specific mRNA template (e.g., encoding luciferase or GFP). The amount of synthesized protein is quantified in the presence and absence of this compound to determine its inhibitory effect.

Materials:

  • Bacterial 70S ribosomes

  • mRNA template (e.g., luciferase or GFP)

  • Cell-free translation system (e.g., S30 extract or PURExpress In Vitro Protein Synthesis Kit)

  • This compound stock solution (in DMSO)

  • Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine if using autoradiography for detection)

  • Translation buffer

  • Detection reagent (e.g., luciferase substrate, or equipment for fluorescence measurement)

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the following components of the in vitro translation reaction mixture (example for a 25 µL reaction):

    • Cell-free extract or PURE system components: X µL

    • Translation Buffer: Y µL

    • Amino Acid Mixture (with or without radiolabel): Z µL

    • mRNA template (e.g., 1 µg): A µL

    • This compound (or DMSO for control) to desired final concentration: B µL

    • Nuclease-free water to a final volume of 25 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by placing the tubes on ice or by adding a stop solution (e.g., RNase A).

  • Detection and Quantification:

    • Luciferase Assay: Add luciferase substrate according to the manufacturer's instructions and measure luminescence using a luminometer.

    • GFP Fluorescence: Measure fluorescence using a fluorometer.

    • Radiolabeling: Precipitate the synthesized proteins (e.g., with TCA), collect on a filter, and measure radioactivity using a scintillation counter. Alternatively, run the samples on an SDS-PAGE gel and visualize the radiolabeled protein by autoradiography.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.

Toeprinting Analysis

Toeprinting is a primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule.

Principle: A DNA primer complementary to a region downstream of the coding sequence on the mRNA is annealed. Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA. When the reverse transcriptase encounters a ribosome stalled by an antibiotic, it stops, generating a truncated cDNA product. The size of this "toeprint" fragment reveals the exact position of the ribosome on the mRNA.[9][10]

Materials:

  • In vitro transcription/translation coupled system (e.g., PURExpress)

  • Linearized DNA template containing a promoter (e.g., T7) and the gene of interest

  • [γ-32P]-ATP for radiolabeling the primer

  • T4 Polynucleotide Kinase

  • DNA primer (complementary to the 3' UTR of the mRNA)

  • Reverse Transcriptase (e.g., AMV or SuperScript)

  • dNTPs

  • This compound stock solution (in DMSO)

  • Sequencing ladder preparation reagents (dideoxynucleotides)

  • Urea-polyacrylamide gel

Protocol:

  • Primer Labeling: End-label the DNA primer with [γ-32P]-ATP using T4 Polynucleotide Kinase. Purify the labeled primer.

  • In Vitro Translation:

    • Set up a coupled in vitro transcription/translation reaction with the DNA template.

    • Add this compound to the desired final concentration (a no-drug control should be included).

    • Incubate at 37°C for 15-20 minutes to allow for transcription and translation initiation and elongation.

  • Primer Annealing: Add the 32P-labeled primer to the translation reaction and anneal by heating to 65°C for 5 minutes, followed by slow cooling to 37°C.

  • Primer Extension: Add reverse transcriptase and dNTPs to the reaction mixture. Incubate at 37°C for 15-20 minutes to allow for cDNA synthesis.

  • Termination and Purification: Stop the reaction by adding a stop solution (e.g., formamide loading dye). Purify the cDNA products.

  • Gel Electrophoresis: Run the cDNA products on a denaturing urea-polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

  • Analysis: Visualize the bands by autoradiography. The position of the toeprint band (the truncated cDNA product) indicates the position of the stalled ribosome, typically 15-17 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a high-throughput sequencing technique used to obtain a genome-wide snapshot of protein synthesis in a cell at a given moment.

Principle: Cells are treated with this compound to stall translating ribosomes. The cells are then lysed, and RNases are used to digest the mRNA that is not protected by the ribosomes. The ribosome-protected mRNA fragments (footprints) are then isolated, converted to a cDNA library, and sequenced using next-generation sequencing. The resulting sequences are mapped back to the genome to determine the density of ribosomes on each transcript.[11][12]

Materials:

  • Bacterial cell culture

  • This compound

  • Lysis buffer

  • RNase I

  • Sucrose gradient ultracentrifugation equipment

  • RNA fragmentation and library preparation kits for next-generation sequencing

  • High-throughput sequencer

Protocol:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Add this compound to the culture at a concentration sufficient to inhibit translation and incubate for a short period (e.g., 2-5 minutes).

  • Harvesting and Lysis: Rapidly harvest the cells (e.g., by filtration and flash-freezing in liquid nitrogen) to preserve the ribosome-mRNA complexes. Lyse the cells under conditions that maintain the integrity of these complexes.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest any mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate the monosomes (single ribosomes) by sucrose gradient ultracentrifugation.

  • Footprint Extraction: Extract the mRNA fragments (footprints) from the isolated ribosomes.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' end of the footprints.

    • Perform reverse transcription to generate cDNA.

    • Circularize the cDNA and PCR-amplify to generate the sequencing library.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Remove adapter sequences from the raw sequencing reads.

    • Map the footprint reads to the bacterial genome.

    • Analyze the distribution of ribosome density along the transcripts to identify genes whose translation is affected by this compound and to pinpoint specific sites of ribosome stalling.

Visualizations

Cethromycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit mRNA mRNA mRNA->30S binds tRNA_A A-site tRNA PTC Peptidyl Transferase Center tRNA_A->PTC tRNA_P P-site tRNA tRNA_P->PTC NPET Nascent Peptide Exit Tunnel PTC->NPET Nascent Peptide Inhibition Protein Synthesis Inhibition NPET->Inhibition Steric Hindrance to Nascent Peptide This compound This compound This compound->NPET Binds to 23S rRNA in NPET

Caption: Mechanism of action of this compound on the bacterial ribosome.

In_Vitro_Translation_Workflow start Start reaction_setup Set up in vitro translation reaction (Cell-free extract, mRNA, amino acids) start->reaction_setup add_this compound Add this compound (or DMSO control) reaction_setup->add_this compound incubation Incubate at 37°C add_this compound->incubation detection Detect synthesized protein (Luminescence, Fluorescence, or Radioactivity) incubation->detection analysis Analyze data and determine IC50 detection->analysis end End analysis->end

Caption: Experimental workflow for an in vitro translation inhibition assay.

Toeprinting_Workflow start Start translation In vitro translation with This compound start->translation primer_annealing Anneal 32P-labeled primer translation->primer_annealing reverse_transcription Reverse Transcription primer_annealing->reverse_transcription gel Denaturing PAGE reverse_transcription->gel analysis Autoradiography and analysis gel->analysis end End analysis->end

Caption: Experimental workflow for toeprinting analysis.

Ribosome_Profiling_Workflow start Start cell_treatment Treat bacterial culture with this compound start->cell_treatment lysis Cell lysis and nuclease digestion cell_treatment->lysis isolation Isolate monosomes by sucrose gradient lysis->isolation extraction Extract ribosome-protected mRNA footprints isolation->extraction library_prep Prepare cDNA library extraction->library_prep sequencing High-throughput sequencing library_prep->sequencing data_analysis Map reads and analyze ribosome density sequencing->data_analysis end End data_analysis->end

Caption: Experimental workflow for ribosome profiling.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Cethromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to cethromycin, a ketolide antibiotic. The following methods are based on established standards for antimicrobial susceptibility testing.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against key respiratory pathogens.

Bacterial SpeciesNo. of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae312≤0.004 - 0.50.0080.06[1]
Streptococcus pneumoniae (Erythromycin-susceptible)-≤0.03--[1]
Streptococcus pneumoniae (Erythromycin-resistant, M phenotype)----[1]
Streptococcus pneumoniae (Erythromycin-resistant, MLSb phenotype)----[1]
Haemophilus influenzae2101.0 - 8.0-4.0[2]
Moraxella catarrhalis50--0.06 - 0.25[2]
Chlamydia pneumoniae200.016 - 0.031-0.016[3]

Experimental Protocols

Accurate determination of in vitro susceptibility is crucial for the evaluation of new antimicrobial agents. The following are detailed protocols for the broth microdilution, agar dilution, and disk diffusion methods for testing this compound. These protocols are aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For Streptococcus pneumoniae, supplement CAMHB with 2.5% to 5% lysed horse blood.

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent. Sterilize by membrane filtration.

  • Preparation of Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from typically 0.004 to 8 µg/mL in the microtiter plate wells.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB so that each well of the microtiter plate receives a final concentration of approximately 5 x 10⁵ CFU/mL in a volume of 100 µL.

  • Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For testing S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions in Broth prep_antibiotic->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic

Broth Microdilution Workflow Diagram
Agar Dilution Method

This method is considered a reference standard for determining MICs and involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • For Streptococcus pneumoniae, supplement MHA with 5% defibrinated sheep blood.

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution as described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare a series of twofold dilutions of this compound in a suitable diluent. Add 1 part of each antimicrobial dilution to 9 parts of molten and cooled (45-50°C) MHA. Pour the agar into sterile petri dishes and allow to solidify.

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.

  • Inoculation: Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Workflow for Agar Dilution:

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution prep_plates Prepare Antibiotic-Containing Agar Plates prep_antibiotic->prep_plates inoculate Spot Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic

Agar Dilution Workflow Diagram
Disk Diffusion Method (Kirby-Bauer)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on preliminary studies)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • For Streptococcus pneumoniae, supplement MHA with 5% defibrinated sheep blood.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply the this compound disks to the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Workflow for Disk Diffusion:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Swab prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_disk Apply this compound Disk inoculate->apply_disk incubate Incubate Plate (35°C, 16-18h) apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Disk Diffusion Workflow Diagram

Interpretation of Results

As of the current date, this compound is an investigational drug, and no official clinical breakpoints have been established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) . Therefore, the results of in vitro susceptibility testing should be reported as MIC values (in µg/mL) or zone diameters (in mm).

For research and drug development purposes, the MIC data can be used to:

  • Compare the in vitro potency of this compound to other antimicrobial agents.

  • Monitor for the development of resistance.

  • Establish tentative epidemiological cutoff values (ECVs) to distinguish wild-type from non-wild-type bacterial populations.

Any interpretation of results as "susceptible," "intermediate," or "resistant" should be considered provisional and based on criteria established within the specific research study, citing any relevant pharmacokinetic/pharmacodynamic data used to support the tentative breakpoints.

Quality Control

Quality control should be performed with each batch of tests using reference strains as recommended by CLSI. For testing Streptococcus pneumoniae, S. pneumoniae ATCC 49619 is a commonly used quality control strain. The resulting MICs or zone diameters should fall within the acceptable ranges specified for the particular quality control strain and method.

Disclaimer: These protocols are intended for research purposes only and are not a substitute for clinical laboratory standards. All laboratory work should be performed by trained personnel in accordance with institutional safety guidelines.

References

Application Notes and Protocols: Cethromycin in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin is a ketolide antibiotic with a mechanism of action that involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] It has demonstrated in vitro activity against a range of Gram-positive, Gram-negative, and atypical bacteria.[2] While this compound has been investigated as a monotherapy, particularly for community-acquired pneumonia, its potential in combination with other antibiotic classes to enhance efficacy, overcome resistance, or broaden the spectrum of activity is an area of significant research interest. These application notes provide detailed protocols for evaluating the synergistic potential of this compound with other antibiotics in a research setting.

Key Research Applications

  • Synergy testing: To identify synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics against specific bacterial strains.

  • Dose optimization: To determine the optimal concentration ratios of this compound and a partner antibiotic for maximal therapeutic effect.

  • Resistance mitigation: To investigate the potential of combination therapy to prevent the emergence of resistance to this compound or the partner drug.

  • Spectrum enhancement: To explore the efficacy of this compound combinations against a broader range of clinically relevant pathogens.

Data Presentation: Summarized Quantitative Data

The following tables provide examples of how to structure and present quantitative data from in vitro synergy studies. The data presented here are illustrative and should be replaced with experimental results.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Partner Antibiotics Alone and in Combination against Streptococcus pneumoniae (ATCC 49619)

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound0.0150.004
Amoxicillin-Clavulanate0.250.06
Levofloxacin1.00.25
Azithromycin0.50.125

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound Combinations against Streptococcus pneumoniae (ATCC 49619)

Antibiotic CombinationFIC of this compound (A)FIC of Partner Drug (B)FIC Index (FICI = FIC A + FIC B)Interpretation
This compound + Amoxicillin-Clavulanate0.2670.240.507Additive
This compound + Levofloxacin0.2670.250.517Additive
This compound + Azithromycin0.2670.250.517Additive
  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Checkerboard Synergy Assay

This method is used to determine the in vitro interaction of two antimicrobial agents against a specific bacterial isolate.

a. Materials:

  • This compound analytical standard

  • Partner antibiotic analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

b. Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent at a concentration of 100x the highest concentration to be tested.

  • Prepare Intermediate Dilutions: Serially dilute the stock solutions in the appropriate broth medium to create a range of concentrations.

  • Plate Setup:

    • Add 50 µL of broth to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound. Add 100 µL of the highest concentration to column 1, mix, and transfer 50 µL to column 2, and so on. Discard 50 µL from column 10. Column 11 will serve as the growth control for the partner drug, and column 12 as the overall growth control.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of the partner antibiotic. Add 100 µL of the highest concentration to row A, mix, and transfer 50 µL to row B, and so on. Discard 50 µL from row G. Row H will serve as the growth control for this compound.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of the standardized inoculum to each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculation of FIC Index: Calculate the FIC index using the following formulas:

    • FIC of this compound (A) = MIC of this compound in combination / MIC of this compound alone

    • FIC of Partner Drug (B) = MIC of Partner Drug in combination / MIC of Partner Drug alone

    • FICI = FIC of this compound (A) + FIC of Partner Drug (B)

Time-Kill Synergy Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

a. Materials:

  • This compound and partner antibiotic

  • Appropriate broth medium (e.g., CAMHB)

  • Log-phase bacterial culture

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

b. Protocol:

  • Prepare Cultures: Grow the test organism in broth to the early to mid-logarithmic phase of growth.

  • Prepare Test Tubes: Prepare tubes containing the appropriate broth with the following:

    • No antibiotic (growth control)

    • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Partner antibiotic alone (at a relevant concentration)

    • This compound and the partner antibiotic in combination

  • Inoculation: Inoculate each tube with the log-phase culture to a final density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 35°C ± 2°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Counts: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Experimental_Workflow_for_Cethromycin_Synergy_Analysis cluster_prep Preparation cluster_assay In Vitro Synergy Assays cluster_analysis Data Analysis & Interpretation bact_prep Bacterial Isolate Selection & Culture checkerboard Checkerboard Assay (MIC Determination) bact_prep->checkerboard time_kill Time-Kill Assay (Bactericidal Activity) bact_prep->time_kill drug_prep This compound & Partner Antibiotic Stock Preparation drug_prep->checkerboard drug_prep->time_kill fic_calc FICI Calculation checkerboard->fic_calc tk_plot Time-Kill Curve Plotting time_kill->tk_plot interpretation Interpretation: Synergy, Additive, Indifference, or Antagonism fic_calc->interpretation tk_plot->interpretation

Caption: Workflow for this compound Synergy Analysis.

Cethromycin_Mechanism_of_Action cluster_partner Potential Partner Antibiotic Mechanisms This compound This compound Ribosome Bacterial Ribosome (50S Subunit) This compound->Ribosome Binds to 23S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Beta_Lactam β-Lactam (Cell Wall Synthesis Inhibition) Fluoroquinolone Fluoroquinolone (DNA Replication Inhibition)

Caption: this compound's Mechanism and Potential Partner Actions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cethromycin Resistance in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating cethromycin resistance in Streptococcus pneumoniae. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments.

Q1: My S. pneumoniae isolate is showing high-level resistance to this compound. I thought ketolides were designed to overcome macrolide resistance?

A1: While this compound is effective against many macrolide-resistant strains, high-level resistance can still emerge through several mechanisms.[1] The most common reasons are:

  • Target Site Modification: The presence of the erm(B) gene, which encodes a methylase. This enzyme modifies the 23S rRNA at position A2058, preventing this compound from binding effectively. This typically confers high-level resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).[2][3]

  • Ribosomal Mutations: Mutations in domains II and V of the 23S rRNA or in ribosomal proteins L4 and L22 can alter the this compound binding site, leading to resistance.[4][5] A deletion at position A752 in domain II, for example, has been associated with high-level ketolide resistance.[6]

  • Constitutive erm(B) Expression: Some mutations in the leader peptide of the erm(B) gene can cause it to be expressed constantly (constitutively) at high levels, rather than only when induced by a macrolide. This can lead to high-level resistance even to ketolides like this compound.[7]

To troubleshoot, you should first determine the resistance mechanism in your isolate using the protocols outlined below (e.g., PCR for resistance genes and sequencing of ribosomal genes).

Q2: How can I differentiate between the two major resistance mechanisms: ribosomal methylation (ermB) and active efflux (mefE)?

A2: You can distinguish between these mechanisms using a combination of phenotypic and genotypic tests:

  • Phenotypic Test (Disk Diffusion): Perform a standard disk diffusion test with erythromycin and clindamycin disks placed close to each other (D-test).

    • erm(B) (Inducible): A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (a "D" shape) indicates inducible MLSB resistance.

    • mef(E) (Efflux): The strain will be resistant to erythromycin but susceptible to clindamycin, with no "D" shape observed. This is known as the M phenotype.[2]

    • erm(B) (Constitutive): The strain will be resistant to both erythromycin and clindamycin, with no inhibition zones.

  • Genotypic Test (PCR): Use specific primers to perform PCR to detect the presence of the erm(B) and mef(E) genes. This is the most definitive method.[8][9]

Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are variable and not reproducible. What are the potential causes?

A3: Inconsistent MIC values can be frustrating. Here are several factors to check in your experimental setup:[10][11]

  • Inoculum Density: Ensure the bacterial suspension is standardized accurately to a 0.5 McFarland standard. An inoculum that is too dense or too light will lead to falsely low or high MICs, respectively.

  • Media Composition: Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood for testing S. pneumoniae. Variations in media supplements or pH can affect antibiotic activity.

  • Incubation Conditions: Incubate plates at 35°C in an atmosphere of 5% CO₂ for 20-24 hours. Inadequate CO₂ levels can inhibit pneumococcal growth, making it difficult to determine the true MIC.

  • Antibiotic Preparation: Ensure the this compound stock solution is prepared, aliquoted, and stored correctly to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Plate Reading: Read the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth. A common error is misinterpreting faint haziness or a small button of cells at the bottom of the well.

Data Presentation: this compound Activity

The following tables summarize key quantitative data regarding the activity of this compound against various S. pneumoniae phenotypes.

Table 1: this compound MIC Values for Different Resistance Phenotypes

Resistance Genotype/Phenotype This compound MIC Range (µg/mL) Erythromycin MIC Range (µg/mL) Associated Resistance Level Reference(s)
Susceptible (Wild-Type) 0.015 - 0.03 ≤ 0.25 Susceptible [1]
mef(E) positive (Efflux) 0.015 - 0.125 1 - 16 Low-to-Moderate [12][13]
erm(B) positive (MLSB) 0.03 - 0.5 ≥ 256 High [1]

| Ribosomal Mutations (23S rRNA, L4/L22) | 0.25 - >32 | Variable (often ≥ 8) | Moderate-to-High |[4][6] |

Table 2: Common Ribosomal Mutations Conferring this compound Resistance

Gene Mutation (E. coli numbering) Effect on this compound MIC Reference(s)
23S rRNA (Domain V) A2058G / A2058U Moderate Increase [4][6]
23S rRNA (Domain V) A2059G Moderate Increase [4][14]
23S rRNA (Domain V) C2611U / C2611G Moderate Increase [6][14]
23S rRNA (Domain II) Deletion of A752 Significant Increase (MIC > 4 µg/mL) [4][6]
Ribosomal Protein L22 Various point mutations Moderate Increase [4][5]

| Ribosomal Protein L4 | Various point mutations | Moderate Increase |[5][14] |

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts and experimental workflows for studying this compound resistance.

Resistance_Mechanisms cluster_cell S. pneumoniae Cell cluster_genome Bacterial Chromosome / Plasmid Ribosome 50S Ribosomal Subunit EffluxPump Mef(E)/Mel Efflux Pump Cethromycin_out This compound EffluxPump->Cethromycin_out Pumps Out Drug ErmB erm(B) gene ErmB->Ribosome Methylates 23S rRNA (Blocks Binding) MefE mef(E)/mel genes rRNA_mut 23S rRNA / L4 / L22 mutations rRNA_mut->Ribosome Alters Binding Site Cethromycin_in This compound Cethromycin_in->Ribosome Inhibits Protein Synthesis Cethromycin_in->EffluxPump Substrate

Caption: Mechanisms of this compound resistance in S. pneumoniae.

Troubleshooting_Workflow start Isolate shows this compound Resistance (High MIC) pcr Perform PCR for erm(B) and mef(E) genes start->pcr phenotype Perform D-test (Erythromycin/Clindamycin) start->phenotype pcr_res PCR Result? pcr->pcr_res ermB_pos erm(B) Positive: High-level resistance due to target site methylation (MLS_B) pcr_res->ermB_pos erm(B)+ mefE_pos mef(E) Positive: Low-level resistance due to efflux (M phenotype) pcr_res->mefE_pos mef(E)+ pcr_neg Both Negative: Suspect ribosomal mutation pcr_res->pcr_neg Negative sequencing Sequence 23S rRNA (Domains II, V) and ribosomal proteins L4, L22 pcr_neg->sequencing

Caption: Experimental workflow for identifying resistance mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Lysed horse blood (LHB)

  • This compound analytical powder

  • S. pneumoniae isolates and quality control (QC) strain (e.g., S. pneumoniae ATCC 49619)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C, 5% CO₂)

Procedure:

  • Prepare this compound Plates:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

    • Plates can be prepared in bulk and frozen at -70°C for up to 6 months.

  • Prepare Inoculum:

    • Select 3-5 isolated colonies of S. pneumoniae from a fresh (18-24 hour) blood agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to create the final inoculum.

  • Inoculate Plates:

    • Add 5% LHB to the final inoculum.

    • Within 30 minutes of preparation, inoculate each well of the this compound-containing plates with 50 µL of the final bacterial suspension. The final concentration should be approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

  • Incubation:

    • Stack the plates (no more than 5 high) and place them in a non-CO₂ incubator if sealed, or a CO₂ incubator if using breathable lids.

    • Incubate at 35°C ± 2°C in a 5% CO₂ atmosphere for 20-24 hours.

  • Reading Results:

    • Place the microtiter plate on a reading stand.

    • The MIC is the lowest concentration of this compound that shows complete inhibition of visible bacterial growth.

    • The growth control well must show distinct turbidity. The QC strain must fall within its acceptable MIC range.

Protocol 2: PCR for Detection of erm(B) and mef(E) Genes

This protocol provides a general framework for detecting the primary resistance genes.

Materials:

  • DNA extraction kit (suitable for Gram-positive bacteria)

  • PCR thermal cycler

  • Taq DNA polymerase and dNTPs

  • Primers specific for erm(B) and mef(E) (sequences should be obtained from published literature)

  • Positive control DNA (erm(B)+ and mef(E)+ strains)

  • Nuclease-free water (negative control)

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction:

    • Culture the S. pneumoniae isolate overnight on a blood agar plate.

    • Harvest a loopful of bacteria and extract genomic DNA using a commercial kit according to the manufacturer's instructions. Include a lysis step with an enzyme like lysozyme to break the Gram-positive cell wall.

    • Quantify the extracted DNA and assess its purity.

  • PCR Amplification:

    • Prepare a PCR master mix for each gene target (erm(B) and mef(E)). Each reaction should contain:

      • PCR buffer

      • Taq polymerase

      • dNTPs

      • Forward primer (10 µM)

      • Reverse primer (10 µM)

      • Template DNA (50-100 ng)

      • Nuclease-free water to final volume (e.g., 25 µL)

    • Run the PCR program with appropriate annealing temperatures for your chosen primers. A typical program includes an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Prepare a 1.5% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Load the PCR products, a DNA ladder, and controls onto the gel.

    • Run the gel until sufficient band separation is achieved.

  • Analysis:

    • Visualize the DNA bands under UV light.

    • The presence of a band of the expected size for erm(B) or mef(E) in the test isolate lane indicates the presence of the gene. The positive control should show a band, and the negative control should not.

References

Technical Support Center: Optimizing Cethromycin Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cethromycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for maximal efficacy in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a ketolide, a subclass of macrolide antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of functional 70S ribosomes and ultimately halting bacterial growth.[1][2] this compound has demonstrated broad-spectrum activity against various Gram-positive, Gram-negative, and atypical bacteria.[1]

Q2: Which animal model is most appropriate for studying the efficacy of this compound against pneumonia?

A2: The murine pneumonia model using Streptococcus pneumoniae is a well-established and relevant model for evaluating the in vivo efficacy of this compound, particularly for community-acquired pneumonia.[3][4][5][6] This model allows for the assessment of key efficacy endpoints such as bacterial load reduction in the lungs and survival rates.

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for this compound dosage optimization?

A3: For ketolides like this compound, the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered the most critical PK/PD parameter for predicting efficacy.[3][7] Maximizing this ratio is a key goal in dosage optimization.

Q4: What is a typical starting dose range for this compound in murine pneumonia models?

A4: Based on published studies, oral this compound doses in murine pneumonia models have ranged from 0.1 to 800 mg/kg of body weight per day.[5] Subcutaneous administration has been effective at doses as low as 6.25 mg/kg.[6] The optimal dose will depend on the specific strain of bacteria, its MIC, and the desired therapeutic effect (e.g., bacteriostatic vs. bactericidal).

Q5: How does this compound affect the host's immune response?

A5: this compound, like other macrolides, possesses immunomodulatory properties. It can influence host cell signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][2][3][4][8][9][10][11][12] This anti-inflammatory effect can be beneficial in mitigating the excessive inflammation associated with severe pneumonia.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal survival rates despite consistent dosing. Inconsistent bacterial inoculum size or virulence. Variation in the health status or genetic background of the animals. Improper drug administration leading to variable absorption.Ensure a standardized and well-characterized bacterial challenge stock. Use animals from a reputable supplier with a consistent health status and genetic background. Refine drug administration techniques to ensure consistency.
Observed in vitro efficacy (low MIC) does not translate to in vivo efficacy. Poor drug exposure at the site of infection due to suboptimal pharmacokinetics (e.g., rapid metabolism, poor tissue penetration). The chosen animal model may not accurately reflect the human disease state. The immune status of the animal model (e.g., immunocompromised) can significantly impact outcomes.Conduct pharmacokinetic studies in the selected animal model to determine drug concentrations in plasma and lung tissue. Ensure the chosen animal model is appropriate for the research question. Consider the impact of the immune system on drug efficacy and choose the model accordingly.
Unexpected adverse effects or toxicity in animals. The dose may be too high, leading to off-target effects. The vehicle used for drug formulation may be causing adverse reactions. This compound, like other macrolides, can have gastrointestinal side effects.[13][14]Perform a dose-ranging study to determine the maximum tolerated dose. Evaluate the tolerability of the vehicle alone in a control group. Monitor animals closely for signs of distress and consider adjusting the dose or formulation.
Difficulty in establishing a consistent and reproducible lung infection. Improper inoculation technique (intratracheal vs. intranasal) can lead to variability. The bacterial strain may not be sufficiently virulent in the chosen animal model. The inoculum volume and concentration are critical and can affect the severity of the infection.Standardize the inoculation procedure and ensure proper training of personnel. Use a bacterial strain with known virulence in the selected animal model. Optimize the inoculum volume and concentration to achieve the desired level of infection.

Data Presentation

Table 1: Summary of this compound Efficacy Data in Murine Pneumonia Models with S. pneumoniae

This compound Dose (mg/kg) Route of Administration Bacterial Strain Key Efficacy Outcome Reference
6.25SubcutaneousP-4241 (Macrolide-Susceptible)86% survival[6]
12.5SubcutaneousP-4241 (Macrolide-Susceptible)100% survival, complete bacterial clearance in lungs and blood[6][15]
25SubcutaneousP-4241 (Macrolide-Susceptible)100% survival, complete bacterial clearance in lungs and blood[6][15]
6.25OralP-4241 (Macrolide-Susceptible)80% survival[6]
12.5OralP-4241 (Macrolide-Susceptible)86% survival[6][15]
25OralP-4241 (Macrolide-Susceptible)100% survival[6][15]
25Subcutaneous or OralP-6254 (Macrolide-Resistant)100% survival[6][15]
100OralMultiple StrainsReduction of bacterial density by up to 3.92 log10 CFU/lung[5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg) Route of Administration Parameter Value Reference
12.5SubcutaneousSerum Protein Binding94.8%[6]
25OralSerum Protein Binding88.5%[6]

Experimental Protocols

1. Murine Pneumonia Model Protocol (Streptococcus pneumoniae)

  • Animal Model: Specific pathogen-free mice (e.g., ICR, Swiss Webster), 6-8 weeks old.

  • Bacterial Strain: A virulent, well-characterized strain of S. pneumoniae (e.g., a clinical isolate).

  • Inoculum Preparation:

    • Culture S. pneumoniae on blood agar plates overnight at 37°C in 5% CO2.

    • Inoculate a single colony into an appropriate broth medium (e.g., Todd-Hewitt broth with 0.5% yeast extract) and grow to mid-log phase.

    • Harvest bacteria by centrifugation and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection Procedure:

    • Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane).

    • Administer the bacterial suspension via intranasal or intratracheal instillation (typically 20-50 µL).

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile water, 5% dextrose solution).

    • Administer the desired dose via the chosen route (e.g., oral gavage, subcutaneous injection) at a predetermined time post-infection.

  • Efficacy Assessment:

    • Survival: Monitor animals daily for a specified period (e.g., 7-10 days) and record mortality.

    • Bacterial Load: At selected time points, euthanize a subset of animals, aseptically remove the lungs, and homogenize the tissue. Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per lung.

2. Minimum Inhibitory Concentration (MIC) Determination Protocol

  • Method: Broth microdilution is a standard method.

  • Materials:

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with lysed horse blood for S. pneumoniae.

    • This compound stock solution.

    • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of the microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control well (bacteria, no drug) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours in 5% CO2.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Infection Infection Inoculum Preparation->Infection This compound Formulation This compound Formulation This compound Administration This compound Administration This compound Formulation->this compound Administration Animal Acclimatization Animal Acclimatization Animal Acclimatization->Infection Infection->this compound Administration Monitoring Monitoring This compound Administration->Monitoring Efficacy Assessment Efficacy Assessment Monitoring->Efficacy Assessment Survival Analysis Survival Analysis Efficacy Assessment->Survival Analysis Bacterial Load Determination Bacterial Load Determination Efficacy Assessment->Bacterial Load Determination Data Analysis Data Analysis Survival Analysis->Data Analysis Bacterial Load Determination->Data Analysis

Caption: Experimental workflow for this compound efficacy studies in a murine pneumonia model.

Signaling_Pathway Bacterial Pathogen Bacterial Pathogen Host Cell Receptor Host Cell Receptor Bacterial Pathogen->Host Cell Receptor Activates NF-kB Pathway NF-kB Pathway Host Cell Receptor->NF-kB Pathway Stimulates MAPK Pathway MAPK Pathway Host Cell Receptor->MAPK Pathway Stimulates This compound This compound This compound->NF-kB Pathway Inhibits This compound->MAPK Pathway Inhibits Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-kB Pathway->Pro-inflammatory Cytokine Production Induces MAPK Pathway->Pro-inflammatory Cytokine Production Induces Inflammation Inflammation Pro-inflammatory Cytokine Production->Inflammation Leads to

Caption: Immunomodulatory effects of this compound on host inflammatory signaling pathways.

References

Troubleshooting poor solubility of cethromycin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor aqueous solubility of cethromycin.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is characterized by its low water solubility. Published data indicates an aqueous solubility of approximately 0.00489 mg/mL[1]. It is a white to off-white solid powder[2].

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is influenced by several physicochemical properties. Understanding these can aid in developing effective solubilization strategies. Key properties are summarized in the table below.

PropertyValueSource
Water Solubility0.00489 mg/mLALOGPS[1]
logP4.6 - 5.75ALOGPS, Chemaxon[1]
pKa (Strongest Acidic)9.22Chemaxon[1]
pKa (Strongest Basic)8.61Chemaxon[1]
Molecular Weight765.945 g/mol [3]
FormSolid[2]

Q3: Why is my this compound not dissolving in aqueous buffers?

A3: The very low intrinsic aqueous solubility of this compound is the most likely reason for dissolution challenges. Factors such as the pH of your buffer, the temperature, and the presence of other excipients can significantly impact solubility. For instance, as a macrolide, its solubility can be pH-dependent[4][5].

Q4: Are there general strategies to improve the solubility of macrolide antibiotics like this compound?

A4: Yes, several techniques are commonly employed to enhance the solubility of poorly water-soluble drugs, including macrolides. These include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the preparation of solid dispersions[6][7][8][9][10].

Troubleshooting Guides

Issue: this compound precipitates out of solution upon standing.

This is a common issue for poorly soluble compounds, often due to supersaturation and subsequent crystallization.

Troubleshooting Workflow

A Precipitation Observed B Verify Initial Dissolution Method A->B Start C pH Adjustment B->C If pH is not optimized D Co-solvent Addition B->D If initial solvent is purely aqueous E Reduce Concentration C->E If precipitation persists H Successful Solubilization C->H Success D->E If precipitation persists D->H Success F Use of Stabilizers E->F If lower concentration is not feasible E->H Success G Re-evaluate Formulation Strategy F->G If stabilizers are ineffective F->H Success

Caption: Troubleshooting workflow for this compound precipitation.

Potential Solutions & Experimental Protocols
  • pH Adjustment: this compound's solubility may be enhanced in acidic conditions due to the protonation of its basic nitrogen atoms.

    • Protocol: Prepare a stock solution of this compound in a small amount of an organic solvent like DMSO (e.g., 80 mg/mL)[11][12]. Dilute the stock solution into aqueous buffers with varying pH values (e.g., pH 3, 4, 5, 6, and 7.4). Observe for precipitation immediately and after a set time (e.g., 1, 4, and 24 hours).

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Protocol: Prepare a series of aqueous solutions containing different percentages of a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 (e.g., 5%, 10%, 20% v/v). Add this compound to these solutions and determine the solubility. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems. For sparingly soluble drugs like erythromycin, first dissolving in ethanol and then diluting with an aqueous buffer is a recommended method[13].

Issue: Low and inconsistent results in biological assays.

This could be due to the poor solubility and potential precipitation of this compound in the assay medium, leading to a lower effective concentration.

Logical Relationship for Assay Troubleshooting

cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Low/Inconsistent Assay Results B Poor Solubility in Assay Medium A->B C Precipitation During Incubation A->C D Binding to Assay Components A->D E Incorporate Solubilizing Excipients B->E G Optimize Assay Buffer (pH, additives) B->G C->E F Prepare Supersaturated Solution (use with caution) C->F C->G

Caption: Logical relationships in troubleshooting low assay signals.

Potential Solutions & Experimental Protocols
  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins have been used to enhance the solubility of other macrolides like azithromycin and clarithromycin[6][7].

    • Protocol for Complexation:

      • Prepare aqueous solutions of hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

      • Add an excess amount of this compound powder to each HP-β-CD solution.

      • Stir the suspensions at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium.

      • Filter the suspensions through a 0.22 µm filter to remove undissolved this compound.

      • Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.

    • Protocol for Solvent Evaporation Method:

      • Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or a Soluplus®) in a suitable organic solvent (e.g., methanol or a methanol/dichloromethane mixture) in various ratios (e.g., 1:1, 1:2, 1:4 drug to carrier).

      • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

      • Dry the film further under vacuum to remove any residual solvent.

      • The resulting solid dispersion can be collected and its dissolution profile in aqueous media can be compared to that of the pure drug. This technique has been shown to be effective for azithromycin[7][14].

This compound's Mechanism of Action

While not directly related to solubility, understanding the mechanism of action can be important for experimental design. This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs near the peptidyl transferase site and blocks the exit tunnel for the growing polypeptide chain. Additionally, this compound can interfere with the assembly of the 50S subunit itself[1][2].

cluster_0 Bacterial Ribosome 50S_subunit 50S Subunit 70S_ribosome Functional 70S Ribosome 50S_subunit->70S_ribosome 30S_subunit 30S Subunit 30S_subunit->70S_ribosome Protein_Synthesis Protein Synthesis 70S_ribosome->Protein_Synthesis Enables This compound This compound This compound->50S_subunit Binds to Inhibition Inhibition This compound->Inhibition Inhibition->70S_ribosome Inhibits assembly Inhibition->Protein_Synthesis

Caption: this compound's mechanism of action on bacterial ribosomes.

References

Cethromycin Stability and Experimental Guide: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with the ketolide antibiotic, Cethromycin. Focusing on stability issues in long-term storage and during experimentation, this resource offers practical solutions and detailed protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound's stability?

A1: Like many macrolide antibiotics, this compound's stability is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.[1][2] It is crucial to control these factors during storage and in experimental setups to prevent degradation.

Q2: How should this compound be stored for long-term use?

A2: For long-term stability, this compound powder should be stored in a tightly sealed container, protected from light, at -20°C. Under these conditions, it is expected to remain stable for extended periods. Some studies on other antibiotics have shown stability for years when stored frozen.[3][4]

Q3: What are the signs of this compound degradation?

A3: Degradation can be observed as a loss of antibacterial potency, changes in the physical appearance of the substance (e.g., color change), or the appearance of additional peaks in a High-Performance Liquid Chromatography (HPLC) analysis.

Q4: Can degraded this compound affect experimental results?

Q5: How does this compound exert its antibacterial effect?

A5: this compound is a ketolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] This binding blocks the exit tunnel for newly synthesized peptides, leading to the cessation of protein production and ultimately inhibiting bacterial growth.[5][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of Antibacterial Activity in Experiments Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Use freshly prepared this compound solutions for each experiment. 3. Perform Stability Check: Analyze the this compound stock using a stability-indicating HPLC method to check for degradation products.
Inconsistent Results Between Experiments Variability in the stability of this compound solutions.1. Standardize Solution Preparation: Use a consistent solvent and pH for preparing this compound solutions. 2. Control Experimental Conditions: Maintain consistent temperature, pH, and light exposure across all experiments. 3. Use Aliquots: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of this compound under analytical conditions or during sample preparation.1. Optimize HPLC Method: Ensure the mobile phase and column temperature are suitable for this compound stability. 2. Minimize Sample Processing Time: Prepare samples for HPLC analysis immediately before injection. 3. Conduct Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acid, base, heat, oxidation, light) to identify potential degradation peaks.

Quantitative Stability Data

While specific long-term quantitative stability data for this compound is limited in publicly available literature, the stability of similar macrolide antibiotics can provide some guidance. The following table summarizes typical stability data for macrolides under different conditions. It is crucial to perform in-house stability studies for this compound to obtain precise data for your specific formulations and storage conditions.

ConditionDurationExpected Stability (Remaining Active Compound)Reference
-20°C (Powder) > 1 year> 95%General antibiotic stability data[3][4]
4°C (in solution) 14 days> 90%Based on data for other macrolides
Room Temperature (in solution) 24-48 hours> 90%Based on data for other macrolides[1][2]
Accelerated (40°C, 75% RH) 6 monthsSignificant degradation expectedGeneral ICH guidelines

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from validated methods for similar macrolide antibiotics and should be validated specifically for this compound.[9][10]

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate or phosphate buffer

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Hydrogen peroxide for oxidative degradation

  • UV lamp for photolytic degradation

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: A typical mobile phase for macrolides consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to 6.5-7.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30-40°C

    • Detection Wavelength: Determined by UV scan of this compound (typically around 210-215 nm for macrolides).

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat this compound powder at 80°C.

    • Photolytic Degradation: Expose this compound solution to UV light.

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Protocol 2: Microbiological Assay for this compound Potency

This protocol provides a method to assess the biological activity of this compound.[11][12]

Objective: To determine the potency of a this compound sample by measuring its inhibitory effect on a susceptible bacterial strain.

Materials:

  • This compound sample and reference standard

  • Susceptible bacterial strain (e.g., Streptococcus pneumoniae)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton agar or broth)

  • Sterile petri dishes, pipettes, and other microbiology lab equipment

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the susceptible bacterial strain.

  • Agar Diffusion Method:

    • Spread the bacterial inoculum evenly onto the surface of an agar plate.

    • Apply sterile paper discs impregnated with known concentrations of the this compound reference standard and the test sample onto the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zones of inhibition around each disc.

  • Broth Dilution Method:

    • Prepare serial dilutions of the this compound reference standard and the test sample in broth medium in a microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plate.

    • Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis: Compare the results of the test sample to the reference standard to determine its relative potency.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation This compound This compound Stock Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) This compound->Forced_Degradation HPLC Stability-Indicating HPLC This compound->HPLC Analyze Purity Microbiological_Assay Microbiological Assay This compound->Microbiological_Assay Assess Activity Forced_Degradation->HPLC Analyze Degradants Forced_Degradation->Microbiological_Assay Assess Activity of Degradants Stability_Profile Stability Profile (Degradation Products) HPLC->Stability_Profile Potency_Determination Potency Determination (Biological Activity) Microbiological_Assay->Potency_Determination

Caption: Experimental workflow for this compound stability testing.

signaling_pathway Ribosome Bacterial Ribosome (50S Subunit) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates Peptide_Exit_Tunnel Peptide Exit Tunnel Peptide_Exit_Tunnel->Protein_Synthesis Blocks This compound This compound This compound->Peptide_Exit_Tunnel Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: this compound's mechanism of action on the bacterial ribosome.

References

Addressing variability in cethromycin in vitro experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments with cethromycin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a ketolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the formation of functional 70S ribosomes and blocking the exit of newly synthesized peptides.[1][2] This dual mechanism of action contributes to its potent activity, even against some macrolide-resistant strains.

Q2: We are observing significant well-to-well variability in our Minimum Inhibitory Concentration (MIC) assays. What are the potential causes?

A2: Variability in MIC assays can stem from several factors. Inconsistent inoculum density is a primary cause; ensure a standardized bacterial suspension (e.g., 0.5 McFarland standard) is used for each experiment.[3] Improper mixing of this compound stock solutions can also lead to concentration gradients across the microplate. Additionally, the presence of CO2 during incubation has been shown to increase the MICs of ketolides for some bacterial strains.[4] Finally, ensure that the Mueller-Hinton broth is properly prepared and its pH is within the recommended range of 7.2-7.4.

Q3: Can this compound affect host cells in our in vitro co-culture models?

A3: Yes, beyond its antibacterial properties, this compound, like other macrolides and ketolides, can exert immunomodulatory effects on host cells.[2][5] It has been observed that some macrolides can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[6][7] This is an important consideration for studies involving host-pathogen interactions, as these effects could influence the experimental outcomes.

Q4: What is the expected MIC range for this compound against Streptococcus pneumoniae?

A4: The MIC for this compound against Streptococcus pneumoniae is typically low, even for strains resistant to other macrolides. For penicillin-susceptible strains, the MIC is often around 0.01 µg/mL.[8] For penicillin- and erythromycin-nonsusceptible isolates, a significant percentage are inhibited at concentrations ≤0.125 µg/mL.[9] However, values can vary depending on the specific strain and its resistance mechanisms.

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected MIC Values
Potential Cause Troubleshooting Step Recommended Action
Inoculum Density Inaccurate bacterial concentration.Prepare a fresh bacterial suspension standardized to a 0.5 McFarland turbidity standard before each experiment. Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.[3]
Media Composition Incorrect pH or cation concentration in Mueller-Hinton Broth (MHB).Ensure the pH of the MHB is between 7.2 and 7.4. Use cation-adjusted MHB as specified by CLSI guidelines.
Incubation Conditions Presence of CO2.For some bacteria, incubation in a CO2-enriched atmosphere can elevate MIC values for ketolides.[4] If not required for bacterial growth, incubate in ambient air.
This compound Preparation Improper dissolution or dilution of the antibiotic.Ensure this compound is fully dissolved in the appropriate solvent before preparing serial dilutions. Vortex stock solutions thoroughly.
Plate Reading Subjective interpretation of growth inhibition.Use a microplate reader to measure optical density for a more objective determination of the MIC. The MIC is the lowest concentration that inhibits growth by ≥90%.
Issue 2: Poor Cell Viability in Host-Pathogen Co-culture Assays
Potential Cause Troubleshooting Step Recommended Action
This compound Cytotoxicity High concentrations of this compound may be toxic to eukaryotic cells.Perform a dose-response curve using a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration of this compound for your specific host cell line.
Solvent Toxicity The solvent used to dissolve this compound may be toxic to the cells.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
Experimental Duration Prolonged exposure to this compound may lead to cumulative toxicity.Optimize the incubation time of your assay to the minimum duration required to observe the desired effect.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Comparator Agents against Streptococcus pneumoniae

Organism Agent MIC50 (µg/mL) MIC90 (µg/mL) Reference
S. pneumoniae (Penicillin-Nonsusceptible)This compound≤0.060.12[9]
Telithromycin0.250.5[9]
Azithromycin8.0>16.0[9]
Clarithromycin8.0>16.0[9]

Table 2: In Vitro Activity of this compound against Chlamydia pneumoniae

Agent MIC Range (mg/L) MIC90 (mg/L) MCC90 (mg/L) Reference
This compound0.016–0.0310.0160.016[10]
Telithromycin0.031–0.0620.0620.062[10]
Erythromycin A0.062–0.1250.1250.125[10]
Azithromycin0.062–0.1250.1250.125[10]
Clarithromycin0.016–0.0310.0310.031[10]

MIC50/90: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates. MCC90: Minimum chlamydiacidal concentration for 90% of isolates.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Streptococcus pneumoniae

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Isolate Preparation:

    • Streak S. pneumoniae isolates onto Tryptic Soy Agar with 5% sheep blood.

    • Incubate at 37°C in a 5% CO2 atmosphere for 18-24 hours.

    • Select several colonies and suspend them in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • This compound Plate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in cation-adjusted MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).

    • Seal the plate to prevent evaporation.

    • Incubate at 35°C for 20-24 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. This can be determined by visual inspection or by using a microplate reader.

Protocol 2: Cell Viability (MTT) Assay for Host Cell Cytotoxicity

This protocol is a general guideline and should be optimized for the specific host cell line.

  • Cell Seeding:

    • Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Visualizations

Cethromycin_Experimental_Workflow This compound MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_cethro Prepare this compound Serial Dilutions start->prep_cethro inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_cethro->inoculate incubate Incubate at 35°C (20-24 hours) inoculate->incubate read_plate Read Plate (Visual or Spectrophotometer) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Cethromycin_Signaling_Pathway This compound's Immunomodulatory Effect on NF-κB Signaling cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation of IκB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Transcription Initiates

Caption: this compound's potential inhibition of the NF-κB signaling pathway in host cells.

References

Methods to enhance cethromycin penetration into specific tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the tissue penetration of cethromycin.

Troubleshooting Guides

This section provides solutions to common problems encountered when developing and evaluating methods to increase this compound concentration in specific tissues.

Issue 1: Lower than Expected this compound Concentration in Target Tissue

Potential Cause Troubleshooting Steps
Poor intrinsic tissue penetration This compound, like other ketolides, exhibits variable distribution depending on the tissue. While it naturally accumulates in lung tissue, epithelial lining fluid (ELF), and alveolar cells, penetration into other tissues may be limited.[1][2][3][4] Consider formulation strategies to enhance delivery.
Efflux pump activity This compound may be a substrate for bacterial or mammalian efflux pumps, which actively transport the drug out of cells, reducing its intracellular concentration.[5]
- Action: Co-administer this compound with a known efflux pump inhibitor (EPI) to see if tissue concentrations increase. Note that no EPIs are currently clinically approved for this purpose.[5]
High plasma protein binding This compound has high plasma protein binding, which can limit the amount of free drug available to diffuse into tissues.[1][2]
- Action: While altering protein binding is challenging, ensure that analytical methods for tissue concentration can distinguish between bound and unbound drug.
Experimental variability Inconsistent results can arise from variations in animal models, dosing, and sample collection timing.
- Action: Standardize your experimental protocol. Ensure consistent timing of dose administration and tissue harvesting. Use a sufficient number of animals to account for biological variability.
Drug degradation This compound may be unstable in certain biological matrices or under specific storage conditions.
- Action: Verify the stability of this compound in your experimental samples under the storage and processing conditions used.

Issue 2: Inconsistent Results with Nanoparticle or Liposomal Formulations

Potential Cause Troubleshooting Steps
Variable particle size and polydispersity Inconsistent nanoparticle or liposome size can lead to variable biodistribution and tissue uptake.[6]
- Action: Characterize each batch of your formulation for particle size, polydispersity index (PDI), and zeta potential. Optimize formulation parameters to achieve consistent and desired characteristics.
Low encapsulation efficiency A significant portion of this compound may not be successfully encapsulated, leading to a lower effective dose delivered to the target tissue.
- Action: Optimize the encapsulation method. Experiment with different lipid or polymer concentrations, drug-to-carrier ratios, and processing parameters. Quantify encapsulation efficiency for each batch.
Premature drug release The formulation may be releasing this compound before reaching the target tissue, reducing the concentration at the site of action.
- Action: Evaluate the in vitro release kinetics of your formulation in simulated physiological fluids. Modify the composition of the nanoparticle or liposome to control the release rate.[6]
Opsonization and rapid clearance Nanoparticles and liposomes can be rapidly cleared from circulation by the reticuloendothelial system (RES).[7]
- Action: Consider surface modification with polyethylene glycol (PEGylation) to increase circulation time and reduce RES uptake.[7]

Frequently Asked Questions (FAQs)

Q1: What is the baseline tissue distribution of this compound?

A1: this compound demonstrates excellent penetration into lung tissues. Studies in murine models have shown that the concentration of this compound in the lungs is significantly higher than in plasma.[1] Specifically, the ratio of the area under the curve (AUC) in lung tissue to that in serum was found to be approximately 11 for this compound, compared to 3 for erythromycin, indicating substantial accumulation in the lungs.[1] In humans, this compound also achieves high concentrations in epithelial lining fluid (ELF) and alveolar cells.[2][3]

Data on this compound Distribution in a Murine Pneumonia Model [1]

Parameter Serum Lungs
Half-life (t1/2) after subcutaneous administration 1.4 - 1.7 h2.7 - 4.4 h
Half-life (t1/2) after oral administration 1.5 h3.1 h
AUC Tissue / AUC Serum Ratio -~11

Q2: What are the primary methods to enhance this compound penetration into specific tissues?

A2: While specific data for this compound is limited, general strategies for improving the tissue penetration of ketolide antibiotics can be applied. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can alter its pharmacokinetic profile, protect it from degradation, and potentially target it to specific tissues.[8][9]

  • Liposomal formulations: Liposomes can encapsulate hydrophilic and lipophilic drugs, improve solubility, and facilitate targeted delivery.[6][7]

  • Prodrug approach: Modifying the this compound molecule to create an inactive prodrug that is converted to the active form at the target site can improve its absorption, distribution, and targeting.[10][11][12]

  • Co-administration with efflux pump inhibitors (EPIs): This can increase the intracellular concentration of this compound in tissues where efflux pumps are active.[5]

Q3: How can I design a nanoparticle formulation for this compound?

Experimental Workflow for Nanoparticle Formulation

G cluster_0 Preparation cluster_1 Nanoparticle Formation cluster_2 Purification & Characterization prep1 Dissolve this compound in an organic solvent prep2 Prepare an aqueous solution of a polymer (e.g., chitosan) prep1->prep2 Mix under controlled conditions form1 Induce nanoparticle formation (e.g., ionic gelation, emulsification) prep2->form1 form2 Stir for a defined period form1->form2 pur1 Separate nanoparticles (e.g., centrifugation) form2->pur1 pur2 Wash and resuspend pur1->pur2 char1 Characterize size, PDI, and zeta potential pur2->char1 char2 Determine encapsulation efficiency char1->char2

Caption: General workflow for preparing this compound-loaded nanoparticles.

Q4: What is the mechanism of action for enhancing tissue penetration with liposomes?

A4: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. Their mechanism for enhancing tissue penetration involves several factors:

  • Improved Solubility: Liposomes can carry both hydrophobic and hydrophilic drugs, improving the solubility of poorly soluble compounds.

  • Protection from Degradation: The lipid bilayer protects the encapsulated drug from enzymatic degradation in the bloodstream.

  • Altered Pharmacokinetics: Liposomal encapsulation can prolong the circulation half-life of the drug, allowing more time for it to accumulate in target tissues.[6][7]

  • Targeted Delivery: The surface of liposomes can be modified with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells, leading to receptor-mediated endocytosis and increased intracellular drug concentration.[7]

Signaling Pathway for Targeted Liposome Delivery

G liposome Ligand-Targeted Liposome (with this compound) receptor Target Cell Receptor liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release This compound Release endosome->release Endosomal Escape/Fusion target Intracellular Target (e.g., Ribosome) release->target

Caption: Pathway of targeted liposomal this compound delivery to a cell.

Q5: Are there any prodrug strategies that could be applied to this compound?

A5: Yes, the prodrug approach is a viable strategy to improve the physicochemical and pharmacokinetic properties of drugs like this compound.[11][12] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug.

Logical Relationship of Prodrug Design and Activation

G cluster_0 Drug Design & Administration cluster_1 In Vivo Conversion This compound This compound (Active Drug) prodrug This compound Prodrug (Inactive) This compound->prodrug Chemical Modification admin Administration prodrug->admin activation Enzymatic/Chemical Activation (at target tissue) admin->activation active_cethro Active this compound activation->active_cethro Therapeutic Effect Therapeutic Effect active_cethro->Therapeutic Effect

Caption: The logical flow of a this compound prodrug strategy.

The goal of a this compound prodrug would be to:

  • Increase its solubility for better absorption.

  • Enhance its permeability across biological membranes.

  • Target specific tissues where activating enzymes are present.[10][13]

Q6: How can I measure the concentration of this compound in tissue samples?

A6: The standard method for quantifying this compound in plasma and tissue homogenates is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of this compound in Tissue

  • Tissue Homogenization:

    • Excise the target tissue and weigh it.

    • Homogenize the tissue in a suitable solvent (e.g., methanol) to create a tissue lysate.

  • Protein Precipitation:

    • Add a protein precipitating agent (e.g., acetonitrile) to the tissue lysate or plasma sample.

    • Use a filter plate to separate the precipitated proteins.

  • Internal Standard:

    • Add a known concentration of an internal standard, such as a structurally similar molecule like telithromycin, to both the calibration standards and the unknown samples. This helps to correct for variations in sample processing and instrument response.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Develop a chromatographic method to separate this compound and the internal standard from other components in the sample.

    • Use tandem mass spectrometry to specifically detect and quantify this compound and the internal standard based on their mass-to-charge ratios.

  • Quantification:

    • Generate a calibration curve by analyzing samples with known concentrations of this compound.

    • Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (this compound/internal standard) to the calibration curve.

This technical support guide provides a starting point for researchers working to enhance the tissue penetration of this compound. As more research becomes available, this information will be updated.

References

Preventing degradation of cethromycin during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cethromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in handling this ketolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: Proper storage is crucial for maintaining the integrity of this compound. Here are the general guidelines for storage:

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage.
Stock Solution in Ethanol -20°CUp to 1 monthAliquot and protect from light.

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For in vitro studies, it is often dissolved in DMSO at a high concentration (e.g., 100 mg/mL), which may require sonication to fully dissolve. When preparing aqueous solutions for in vivo studies, a common formulation involves 2% ethanol with 1 molar equivalent of HCl in 5% sterile dextrose water, adjusted to a pH of around 5.[1]

Q3: How stable is this compound in acidic versus neutral or basic conditions?

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound and its solutions from light.[1] Exposure to UV and visible light can potentially lead to photodegradation. Therefore, it is best practice to store stock solutions in amber vials or tubes and to minimize exposure to ambient light during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and provides potential solutions.

Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.

This could be due to degradation of the compound in the stock solution or in the experimental medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Age of Stock: Ensure your stock solution is within the recommended storage period (see FAQ A1).

    • Storage Conditions: Confirm that it has been stored at the correct temperature and protected from light.

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots. Repeated cycling can lead to degradation.

  • Assess Stability in Experimental Medium:

    • Incubation Time and Temperature: Long incubation times at 37°C in cell culture media can lead to gradual degradation. Consider including a stability control where this compound is incubated in the medium for the duration of the experiment and then tested for potency.

    • Media Components: While specific incompatibilities for this compound are not widely documented, complex biological media contain components that could potentially interact with the drug. If you suspect an issue, you can test the stability of this compound in your specific medium over time using an analytical method like HPLC.

Experimental Protocol: Assessing this compound Stability in Culture Medium

  • Prepare a solution of this compound in your cell culture medium at the final experimental concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the concentration of intact this compound in each aliquot using a validated stability-indicating HPLC method.

  • A significant decrease in concentration over time indicates instability in the medium.

Issue 2: Precipitation of this compound upon dilution in aqueous buffers or media.

This compound has low aqueous solubility, and "crashing out" of solution is a common issue.

Troubleshooting Steps:

  • Check Final Concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit.

  • Solvent Carryover: When diluting a concentrated DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your cells and to minimize precipitation.

  • Dilution Method: Add the this compound stock solution to the aqueous buffer or medium with vigorous vortexing or stirring to facilitate rapid dispersion. Adding the aqueous solution to the stock can sometimes lead to localized high concentrations and precipitation.

  • Use of Surfactants or Co-solvents: For certain applications, the inclusion of a low concentration of a biocompatible surfactant or co-solvent might be necessary to maintain solubility. However, this must be carefully validated for its effects on the experimental system.

Visualizing Experimental Workflows and Degradation

To aid in understanding the critical steps for maintaining this compound stability, the following diagrams illustrate key workflows and concepts.

G cluster_storage This compound Handling Workflow powder This compound Powder (-20°C, protected from light) stock_prep Prepare Stock Solution (DMSO or Ethanol) powder->stock_prep aliquot Aliquot into single-use tubes stock_prep->aliquot storage Store Aliquots (-80°C or -20°C, protected from light) aliquot->storage working_sol Prepare Working Solution (Dilute in aqueous buffer/medium) storage->working_sol Use one aliquot experiment Use in Experiment working_sol->experiment

Caption: Recommended workflow for handling this compound from powder to experimental use.

G cluster_factors Potential Degradation Triggers This compound Intact this compound Degradation Degradation This compound->Degradation Products Degradation Products (Reduced Activity) Degradation->Products High Temperature High Temperature High Temperature->Degradation Extreme pH Extreme pH (Strongly Acidic or Basic) Extreme pH->Degradation Light Exposure Light Exposure (UV and Visible) Light Exposure->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Repeated Freeze-Thaw Repeated Freeze-Thaw Cycles Repeated Freeze-Thaw->Degradation

Caption: Factors that can potentially lead to the degradation of this compound.

Disclaimer: The information provided here is based on available scientific literature and general best practices for handling similar compounds. As comprehensive, publicly available stability data for this compound is limited, it is highly recommended that researchers validate the stability of this compound under their specific experimental conditions.

References

Technical Support Center: Cethromycin Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating cethromycin and its cross-resistance with other macrolides. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general cross-resistance profile of this compound against macrolide-resistant bacterial strains?

A1: this compound, a ketolide antibiotic, generally demonstrates potent in vitro activity against many bacterial strains that are resistant to older macrolides like erythromycin and azithromycin.[1][2] It is particularly effective against macrolide-resistant Streptococcus pneumoniae.[1][2][3][4] Its chemical structure allows it to overcome common macrolide resistance mechanisms.[2]

Q2: How does this compound's efficacy compare against strains with specific macrolide resistance mechanisms, such as erm(B) and mef(A)?

A2: this compound is effective against erythromycin-resistant S. pneumoniae regardless of the underlying resistance mechanism, including both the erm(B) gene-mediated ribosomal methylation (MLSB phenotype) and the mef(A) gene-mediated efflux.[2] Ketolides like this compound were specifically designed to overcome macrolide resistance in S. pneumoniae.[5]

Q3: Is there cross-resistance between this compound and other ketolides like telithromycin?

A3: this compound and telithromycin are both ketolides and share a similar mechanism of action.[6] While both are effective against many macrolide-resistant strains, some studies suggest this compound may have greater activity than telithromycin against certain isolates. For instance, one study found this compound inhibited 97% of erythromycin-nonsusceptible S. pneumoniae isolates at an MIC of ≤0.125 μg/ml, whereas telithromycin inhibited 83% at the same concentration.[1] However, strains with constitutive resistance to erythromycin may exhibit resistance to both ketolides.[5]

Q4: My this compound MIC values for macrolide-resistant strains are higher than expected. What could be the cause?

A4: Higher-than-expected Minimum Inhibitory Concentration (MIC) values could be due to several factors:

  • Constitutive MLSB Resistance: Strains with constitutive expression of the erm(B) gene, leading to high-level methylation of the ribosome, can be resistant to both this compound and telithromycin.[5]

  • Target Site Mutations: Although less common, mutations in the 23S rRNA or ribosomal proteins L4 and L22 can alter the antibiotic binding site and confer resistance.[7]

  • Experimental Error: Ensure proper adherence to standardized MIC testing protocols, including correct inoculum preparation, cation-adjusted Mueller-Hinton broth, and incubation conditions. Refer to the detailed experimental protocols below.

Q5: I am observing inconsistent results in my macrolide susceptibility testing. What are some common troubleshooting steps?

A5: Inconsistent results can arise from methodological variances. Key areas to check are:

  • Inoculum Density: The bacterial suspension must be standardized to the 0.5 McFarland standard to ensure a consistent starting concentration.

  • Media Quality: Use fresh, properly prepared Mueller-Hinton agar or broth. The performance of the media can be verified using quality control strains with known MIC values.

  • Incubation Conditions: Ensure the incubator maintains the correct temperature, atmosphere (e.g., CO2 levels for fastidious organisms), and humidity.

  • Disk Quality (for disk diffusion): Check the expiration date and storage conditions of the antibiotic disks.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound compared to other macrolides against various bacterial strains.

Table 1: Comparative In Vitro Activity of this compound and Other Macrolides against Streptococcus pneumoniae

AntibioticErythromycin-Susceptible S. pneumoniae (MIC µg/mL)Erythromycin-Resistant S. pneumoniae (MIC µg/mL)
This compound0.0150.03
Erythromycin0.031,024

Data sourced from a murine pneumonia model study.[2][4]

Table 2: Activity of this compound and Telithromycin against Erythromycin-Nonsusceptible S. pneumoniae

AntibioticPercentage of Isolates Inhibited at ≤0.125 µg/mL
This compound97%
Telithromycin83%

Data from a study on middle ear isolates of S. pneumoniae.[1]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial isolates

    • Antibiotic stock solutions (this compound, Erythromycin, etc.)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation:

      • Select 3-5 morphologically similar colonies from a fresh (18-24 hour) agar plate.

      • Suspend the colonies in sterile saline or CAMHB.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

      • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Antibiotic Dilution:

      • Prepare serial twofold dilutions of each antibiotic in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.

      • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Inoculation:

      • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL and a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Incubation:

      • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubate in an atmosphere of 5% CO₂.

    • Reading Results:

      • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]

2. Ribosomal Binding Assay (Filter Binding)

This assay measures the affinity of the antibiotic for the bacterial ribosome.

  • Materials:

    • Purified 70S ribosomes from the test organism

    • Radiolabeled antibiotic (e.g., ³H-cethromycin)

    • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

    • Nitrocellulose filters (0.45 µm)

    • Filtration apparatus

    • Scintillation counter and fluid

  • Procedure:

    • Reaction Mixture:

      • In a microcentrifuge tube, combine the purified ribosomes, radiolabeled antibiotic, and binding buffer.

      • For competition assays, include varying concentrations of unlabeled competitor antibiotic.

    • Incubation:

      • Incubate the reaction mixture at the appropriate temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

    • Filtration:

      • Rapidly filter the reaction mixture through a nitrocellulose filter. The ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

    • Washing:

      • Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.

    • Quantification:

      • Place the filter in a scintillation vial with scintillation fluid.

      • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of antibiotic bound to the ribosomes.

    • Data Analysis:

      • Calculate the binding affinity (Kd) from saturation or competition binding curves.

Visualizations

Macrolide_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Macrolide Macrolide Ribosome Ribosome Macrolide->Ribosome Binds to 50S subunit Methylated_Ribosome Methylated_Ribosome Macrolide->Methylated_Ribosome Binding prevented Mef_Efflux_Pump Mef_Efflux_Pump Macrolide->Mef_Efflux_Pump Effluxed from cell Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Inhibits Erm_Methyltransferase Erm_Methyltransferase Erm_Methyltransferase->Ribosome

Caption: Mechanisms of macrolide resistance in bacteria.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilute Antibiotics in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC Value (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Cethromycin_Binding cluster_ribosome 50S Ribosomal Subunit Domain_V Domain V (23S rRNA) Peptide_Exit_Tunnel Peptide_Exit_Tunnel Domain_V->Peptide_Exit_Tunnel Blocks Domain_II Domain II (23S rRNA) This compound This compound This compound->Domain_V Primary Binding Site This compound->Domain_II Secondary Interaction

Caption: this compound's binding interactions with the bacterial ribosome.

References

Validation & Comparative

Cethromycin vs. Telithromycin: A Comparative Analysis of Efficacy Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro and in vivo efficacy of two ketolide antibiotics, cethromycin and telithromycin, with a focus on their activity against drug-resistant bacterial strains, particularly Streptococcus pneumoniae. The data presented is compiled from a comprehensive review of preclinical and clinical research to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound and telithromycin are both members of the ketolide class of antibiotics, designed to overcome common macrolide resistance mechanisms. Both drugs exhibit potent activity against a broad spectrum of respiratory pathogens. However, studies indicate that this compound often demonstrates superior in vitro potency against macrolide-resistant and even some telithromycin-resistant strains of Streptococcus pneumoniae. This enhanced activity is attributed to its strong binding affinity to the bacterial ribosome. While both drugs have demonstrated clinical efficacy, the development of this compound has highlighted a potentially favorable safety profile.

Mechanism of Action: The Ketolide Advantage

Ketolides represent a structural modification of macrolide antibiotics, characterized by the replacement of the L-cladinose sugar at position 3 of the erythronolide A ring with a keto group. This modification, along with the presence of a C11-C12 carbamate extension, allows ketolides to bind to two distinct sites on the bacterial 50S ribosomal subunit: domain V and domain II of the 23S rRNA.[1][2] This dual-binding mechanism is crucial for their activity against macrolide-resistant bacteria.[1][2]

Macrolide resistance is often mediated by two primary mechanisms:

  • Target site modification: The erm (erythromycin ribosome methylase) genes, such as erm(B), encode for methylases that alter the A2058 residue in domain V of the 23S rRNA.[1][3] This modification prevents macrolides from binding effectively.

  • Efflux pumps: The mef (macrolide efflux) genes, like mef(A), code for pumps that actively remove the antibiotic from the bacterial cell.[1]

By binding to both domain V and domain II, ketolides can maintain their inhibitory effect on protein synthesis even when the primary binding site in domain V is methylated.[1][4] this compound is reported to have enhanced binding kinetics, which may contribute to its retained activity against some telithromycin-resistant isolates.[5]

cluster_0 Bacterial Ribosome (50S Subunit) cluster_1 Antibiotics cluster_2 Resistance Mechanisms 23S_rRNA 23S rRNA Domain_V Domain V (A2058) 23S_rRNA->Domain_V Domain_II Domain II (A752) 23S_rRNA->Domain_II This compound This compound This compound->Domain_V Strong Binding This compound->Domain_II Strong Binding Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Telithromycin Telithromycin Telithromycin->Domain_V Binds Telithromycin->Domain_II Binds Telithromycin->Protein_Synthesis Inhibits Macrolides Macrolides (e.g., Erythromycin) Macrolides->Domain_V Binds Macrolides->Protein_Synthesis Inhibits (if no resistance) erm_B erm(B) Methylation erm_B->Domain_V Blocks Binding mef_A mef(A) Efflux Pump mef_A->Macrolides Expels Drug

Figure 1: Mechanism of action of ketolides vs. macrolides.

Comparative In Vitro Efficacy

The in vitro activity of antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Streptococcus pneumoniae

Studies consistently demonstrate the potent activity of both this compound and telithromycin against S. pneumoniae, including strains resistant to penicillin and macrolides. However, this compound generally exhibits lower MIC values, indicating greater in vitro potency.

Organism/Resistance Phenotype Antibiotic MIC50 (μg/mL) MIC90 (μg/mL) MIC Range (μg/mL)
S. pneumoniae (All Isolates)This compound0.0080.06Not specified
Telithromycin≤0.0150.25Not specified
S. pneumoniae (Erythromycin-Susceptible)This compound≤0.03≤0.03Not specified
Telithromycin≤0.03≤0.03Not specified
S. pneumoniae (M phenotype - mef(A))This compoundNot specifiedNot specifiedNot specified
TelithromycinNot specifiedNot specifiedNot specified
S. pneumoniae (MLSB phenotype - erm(B))This compoundNot specifiedNot specifiedNot specified
TelithromycinNot specifiedNot specifiedNot specified
S. pneumoniae (Quinupristin-Dalfopristin-Resistant)This compoundNot specifiedNot specified0.25 - 16
TelithromycinNot specifiedNot specified1 - 4
S. pneumoniae (Erythromycin-Resistant, MLSB constitutive)This compoundNot specifiedNot specified0.03
ErythromycinNot specifiedNot specified1024

Data compiled from multiple sources.[1][6]

As shown in the table, for a general collection of 312 S. pneumoniae isolates, this compound's MIC90 was 0.06 μg/mL, four-fold lower than that of telithromycin (0.25 μg/mL).[1] Against highly erythromycin-resistant strains (MIC >1,024 μg/mL), this compound maintained a very low MIC of 0.03 μg/mL.[6]

Other Respiratory Pathogens

This compound and telithromycin also show comparable in vitro activity against other key respiratory pathogens.[7]

Organism Antibiotic MIC90 (μg/mL)
Haemophilus influenzaeThis compoundNot specified
TelithromycinNot specified
Moraxella catarrhalisThis compoundNot specified
TelithromycinNot specified
Streptococcus pyogenes (erm(B)-carrying)Modithromycin≥32-fold lower than telithromycin
TelithromycinNot specified

Note: Specific comparative MIC90 values for H. influenzae and M. catarrhalis were not detailed in the reviewed sources, but their activity is noted as comparable.[7] A study on a related ketolide, modithromycin, highlights the potential for significant potency differences against specific resistant strains like erm(B)-carrying S. pyogenes.[8]

In Vivo Efficacy: Animal Models

Animal models of infection are critical for evaluating the in vivo potential of new antibiotics. In a murine pneumonia model using a macrolide-resistant strain of S. pneumoniae, this compound demonstrated significant efficacy.

Bacterial Strain Treatment Dosage Outcome
S. pneumoniae P-6254 (Erythromycin-Resistant)This compound25 mg/kgImproved survival
Erythromycin50 mg/kgNo significant improvement in survival

Data from a murine pneumonia model.[6]

These findings suggest that the potent in vitro activity of this compound against resistant strains translates to in vivo efficacy.[6] The improved survival in mice infected with resistant S. pneumoniae treated with this compound underscores its potential for treating infections caused by such strains.[6][9]

Clinical Trials and Safety Profile

Both this compound and telithromycin have undergone clinical development for the treatment of community-acquired pneumonia (CAP). Phase III trials for this compound compared its efficacy to clarithromycin, a standard-of-care macrolide.

In one study, this compound (300 mg once daily) demonstrated non-inferiority to clarithromycin, with clinical cure rates of 94.0% for this compound versus 93.8% for clarithromycin in the per-protocol population.[10] Another trial showed similar results, with cure rates of 91.5% for this compound and 95.9% for clarithromycin.[5]

A noteworthy aspect of this compound's development has been its safety profile. Telithromycin's use has been associated with rare but serious hepatotoxicity, visual disturbances, and exacerbation of myasthenia gravis, which has led to restrictions on its use.[7] It has been speculated that the pyridine moiety in telithromycin's structure may contribute to these adverse events.[5] this compound does not contain this moiety.[5] To date, clinical trial data for this compound have not revealed reports of serious hepatotoxicity.[11]

Experimental Protocols

The data presented in this guide are based on standard methodologies for antimicrobial susceptibility testing and in vivo infection models.

Minimum Inhibitory Concentration (MIC) Testing

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: Bacterial strains were grown on appropriate agar plates (e.g., tryptic soy agar with 5% sheep blood) and incubated.

  • Inoculum Preparation: A standardized inoculum of each bacterial isolate was prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: this compound and telithromycin were serially diluted in the broth to create a range of concentrations.

  • Incubation: The standardized bacterial inoculum was added to each well of a microtiter plate containing the different drug concentrations. The plates were then incubated under appropriate atmospheric conditions (e.g., 5% CO2 for S. pneumoniae) at 35-37°C for 20-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Start Start Isolate_Culture Culture Bacterial Isolate (e.g., S. pneumoniae) Start->Isolate_Culture Inoculum_Prep Prepare Standardized Inoculum (~5x10^5 CFU/mL) Isolate_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Wells Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of this compound & Telithromycin Drug_Dilution->Inoculation Incubation Incubate Plate (20-24h, 35-37°C) Inoculation->Incubation Read_Results Read MIC Value (Lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC determination.

Murine Pneumonia Model

The in vivo efficacy was assessed using an immunocompetent mouse model of acute pneumonia.

  • Infection: Mice were infected intranasally with a lethal dose (e.g., 10^5 CFU) of either a macrolide-susceptible or macrolide-resistant strain of S. pneumoniae.

  • Treatment: At a specified time post-infection (e.g., 18 hours), treatment was initiated. Mice received subcutaneous or oral doses of this compound, a comparator antibiotic (e.g., erythromycin), or a placebo.

  • Monitoring: The primary endpoint was survival, monitored over a period of several days (e.g., 10 days).

  • Pharmacokinetics/Pharmacodynamics (PK/PD): In some studies, blood and lung tissue samples were collected at various time points to determine drug concentrations and calculate PK/PD parameters such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).

Conclusion

Both this compound and telithromycin are potent ketolide antibiotics with excellent activity against key respiratory pathogens, including macrolide-resistant S. pneumoniae. The available in vitro data consistently indicate that this compound has a higher potency than telithromycin against a broad range of S. pneumoniae isolates.[1] This enhanced activity, particularly against resistant strains, is supported by in vivo animal model data.[6] While clinical trials have established the non-inferiority of this compound to standard macrolide therapy for CAP, its key advantage may lie in its potential to treat infections caused by resistant pathogens and a potentially improved safety profile compared to telithromycin.[5][10][11] Further clinical data specifically in patients with documented resistant pathogens would be invaluable to fully establish its role in the clinical setting.[12]

References

Cethromycin Outperforms Erythromycin in Combating Streptococcus pneumoniae In Vivo, Particularly Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison in a murine pneumonia model demonstrates the superior efficacy of the ketolide cethromycin over the macrolide erythromycin in treating infections caused by both susceptible and resistant strains of Streptococcus pneumoniae. The data reveal significantly higher survival rates and more effective bacterial clearance in mice treated with this compound, highlighting its potential as a more reliable therapeutic option.

New research provides compelling in vivo evidence of this compound's enhanced activity against S. pneumoniae, the leading cause of community-acquired pneumonia. In a study utilizing a murine model of acute pneumonia, this compound's performance was systematically evaluated against erythromycin, a long-standing macrolide antibiotic. The comparison involved two distinct clinical strains of S. pneumoniae: a serotype 3 strain susceptible to erythromycin and a serotype 1 strain with a high level of erythromycin resistance.

The results were particularly striking in the case of the erythromycin-resistant strain. This compound administered at a dose of 25 mg/kg resulted in 100% survival, regardless of whether it was given orally or subcutaneously. In stark contrast, a much higher dose of erythromycin (75 mg/kg) yielded survival rates of only 25% with subcutaneous administration and a mere 8% when given orally.[1][2]

Even against the erythromycin-susceptible strain, this compound demonstrated superior or equivalent efficacy at lower doses. Subcutaneous administration of this compound at 12.5 mg/kg and 25 mg/kg protected 100% of the infected mice.[1][2] When administered orally, the same doses resulted in 86% and 100% survival, respectively.[1][2] Conversely, erythromycin required higher doses of 37.5 mg/kg and 50 mg/kg to achieve survival rates of just 38% and 50% via the subcutaneous route.[1][2]

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data from the in vivo murine pneumonia model, comparing the minimum inhibitory concentrations (MICs), survival rates, and bacterial clearance for both this compound and erythromycin against susceptible and resistant S. pneumoniae strains.

Table 1: Minimum Inhibitory Concentrations (MICs)

AntibioticS. pneumoniae P-4241 (Erythromycin-Susceptible)S. pneumoniae P-6254 (Erythromycin-Resistant)
This compound0.015 µg/ml0.03 µg/ml
Erythromycin0.03 µg/ml1,024 µg/ml
Data sourced from a study on the efficacy of this compound against S. pneumoniae.[1][2]

Table 2: In Vivo Efficacy (Survival Rate) Against Erythromycin-Susceptible S. pneumoniae (P-4241)

TreatmentDose (mg/kg)Administration RouteSurvival Rate
This compound25Subcutaneous100%
This compound12.5Subcutaneous100%
This compound25Oral100%
This compound12.5Oral86%
Erythromycin50Subcutaneous50%
Erythromycin37.5Subcutaneous38%
Data reflects the percentage of animals surviving after treatment in a murine pneumonia model.[1][2]

Table 3: In Vivo Efficacy (Survival Rate) Against Erythromycin-Resistant S. pneumoniae (P-6254)

TreatmentDose (mg/kg)Administration RouteSurvival Rate
This compound25Subcutaneous100%
This compound25Oral100%
Erythromycin75Subcutaneous25%
Erythromycin75Oral8%
Data reflects the percentage of animals surviving after treatment in a murine pneumonia model.[1][2]

Experimental Protocols

The in vivo comparison was conducted using a well-established murine model of acute pneumonia. The key steps of the experimental protocol are detailed below.

Animal Model and Infection: Immunocompetent mice were used for this study. Acute pneumonia was induced by infecting the mice with one of two virulent clinical strains of Streptococcus pneumoniae:

  • P-4241: A serotype 3 strain susceptible to erythromycin.

  • P-6254: A serotype 1 strain with constitutive MLSB (Macrolide-Lincosamide-Streptogramin B) resistance to erythromycin.

A bacterial inoculum of 105 Colony Forming Units (CFU) for each strain was used to induce the infection.

Treatment Regimen: Treatment with either this compound or erythromycin was initiated at 6 or 12 hours post-infection. A total of six treatments were administered at 12-hour intervals. The drugs were delivered through two different routes:

  • Subcutaneous (s.c.) injection

  • Oral (p.o.) gavage

Outcome Evaluation: The efficacy of each antibiotic was determined based on two primary outcomes:

  • Survival Rate: The percentage of mice that survived the infection after the full course of treatment was recorded.

  • Bacterial Clearance: To assess the reduction in bacterial load, samples were taken from the lungs and blood of the treated mice. The number of viable bacteria was quantified to determine the extent of clearance.[1][2] For instance, against the susceptible strain P-4241, mice treated with this compound at doses of 12.5 mg/kg or 25 mg/kg showed complete clearance of bacteria from their lungs and blood.[1][2] In the case of the resistant strain P-6254, complete clearance from the lungs and blood was achieved after four subcutaneous injections of this compound at 25 mg/kg.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the in vivo murine pneumonia model used to compare the efficacy of this compound and erythromycin.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Select Immunocompetent Mice C Induce Acute Pneumonia (10^5 CFU Inoculum) A->C B Prepare S. pneumoniae Strains (Susceptible & Resistant) B->C D Initiate Treatment at 6h or 12h Post-Infection C->D E Administer this compound or Erythromycin (Oral or Subcutaneous) D->E F Repeat Treatment Every 12 Hours (Total of 6 Doses) E->F G Monitor Survival Rates F->G H Assess Bacterial Clearance (Lungs & Blood) F->H

Caption: Workflow of the in vivo murine pneumonia model.

References

Cethromycin and Azithromycin: A Comparative Analysis for Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of two antibiotics for the treatment of respiratory infections, supported by clinical trial data.

This guide provides a detailed comparison of cethromycin, a ketolide antibiotic, and azithromycin, a macrolide antibiotic, for the treatment of respiratory tract infections, primarily focusing on community-acquired pneumonia (CAP). The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy and safety profiles based on available clinical trial data.

Executive Summary

While no direct head-to-head clinical trials comparing this compound and azithromycin were identified, this guide synthesizes data from separate clinical studies to provide an indirect comparison. This compound has been evaluated in Phase III noninferiority trials against clarithromycin for mild-to-moderate CAP. Azithromycin, a widely used antibiotic, has been studied extensively in numerous trials for various respiratory tract infections. This comparison focuses on the clinical efficacy and safety of both drugs in the context of CAP.

Mechanism of Action

Both this compound and azithromycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2]

  • This compound: As a ketolide, it has a binding mechanism similar to macrolides but is designed to be effective against macrolide-resistant strains of bacteria.[3][4] this compound binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[2]

  • Azithromycin: It prevents bacteria from growing by interfering with their protein synthesis. It binds to the large 50S subunit of the bacterial ribosome, thereby inhibiting the translation of mRNA.[5]

Clinical Efficacy in Community-Acquired Pneumonia

The following tables summarize the clinical cure rates observed in key clinical trials for this compound and azithromycin in the treatment of mild-to-moderate CAP.

Table 1: Clinical Efficacy of this compound vs. Clarithromycin in Mild-to-Moderate CAP

StudyTreatment GroupN (ITT)Clinical Cure Rate (ITT)N (PPc)Clinical Cure Rate (PPc)
CL05-001 [1][6]This compound29583.1%21794.0%
Clarithromycin28981.1%21093.8%
CL06-001 [1][6]This compound26382.9%22491.5%
Clarithromycin25988.5%22195.9%

ITT: Intent-to-Treat population; PPc: Per-Protocol clinical population

Table 2: Clinical Efficacy of Azithromycin in Community-Acquired Pneumonia (Representative Studies)

StudyComparatorN (Evaluable)Clinical Cure/Improvement Rate
Plouffe et al. [7]Cefuroxime ± Erythromycin13777%
Schönwald et al. [5]Non-comparative4098%
Yanagihara et al. [8]Non-comparative5983.1%

Safety and Tolerability

This compound: In the Phase III trials, this compound was generally well-tolerated, with a safety profile similar to clarithromycin.[1][9] No clinically significant adverse events were reported in these studies.[1]

Azithromycin: Azithromycin is known for its favorable safety profile.[10] A meta-analysis of trials for upper respiratory tract infections reported a low discontinuation rate of 0.8% due to adverse events, which were mainly gastrointestinal.[11] In a study on pediatric respiratory diseases, the incidence of adverse reactions with azithromycin was lower than in control groups.

Table 3: Adverse Events Overview

DrugCommon Adverse Events
This compound Similar to clarithromycin; mainly gastrointestinal.[1][9]
Azithromycin Mainly gastrointestinal (e.g., diarrhea, nausea, abdominal pain).[11]

Experimental Protocols

This compound Phase III Noninferiority Trials (CL05-001 & CL06-001)
  • Study Design: Two double-blind, randomized, parallel-group, multicenter, multinational noninferiority studies.[1][6]

  • Patient Population: Adults with mild-to-moderate community-acquired pneumonia.[1]

  • Intervention:

    • This compound: 300 mg once daily for 7 days.[9]

    • Clarithromycin: 250 mg twice daily for 7 days.[9]

  • Primary Endpoint: Clinical cure rate at the test-of-cure visit (14-22 days after the first dose).

  • Analysis Populations:

    • Intent-to-Treat (ITT): All randomized patients who received at least one dose of the study drug.

    • Per-Protocol clinical (PPc): Patients in the ITT population who adhered to the protocol and had a clinical assessment at the test-of-cure visit.[1]

Representative Azithromycin Trial for CAP (Plouffe et al.)
  • Study Design: Two trials, one comparative and one non-comparative, evaluating intravenous followed by oral azithromycin.[7]

  • Patient Population: Hospitalized patients with community-acquired pneumonia.[7]

  • Intervention:

    • Azithromycin: Intravenous followed by oral administration.[7]

    • Comparator (in the comparative trial): Cefuroxime with or without erythromycin.[7]

  • Primary Endpoint: Clinical outcome (cured or improved) at the 10- to 14-day visit.[7]

  • Analysis Populations:

    • Evaluable patients with confirmed CAP.[7]

    • Intent-to-Treat analysis.[7]

Visualizing the Experimental Workflow

Cethromycin_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (7 days) cluster_followup Follow-up cluster_analysis Analysis Screening Patients with Mild-to-Moderate CAP Enrollment Informed Consent & Baseline Assessment Screening->Enrollment Randomization Randomization (1:1) This compound This compound 300 mg QD Randomization->this compound Clarithromycin Clarithromycin 250 mg BID Randomization->Clarithromycin TOC Test of Cure Visit (Day 14-22) This compound->TOC Clarithromycin->TOC Efficacy Primary Efficacy Analysis (Clinical Cure Rate) TOC->Efficacy Safety Safety Assessment TOC->Safety

Caption: Workflow of the this compound Phase III Noninferiority Trials.

Azithromycin_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up cluster_analysis Analysis Screening Hospitalized Patients with CAP Enrollment Informed Consent & Baseline Assessment Screening->Enrollment Azithromycin IV Azithromycin followed by Oral Azithromycin Enrollment->Azithromycin FollowUp1 Early Follow-up Azithromycin->FollowUp1 FollowUp2 Late Follow-up (10-14 days) FollowUp1->FollowUp2 Efficacy Clinical Outcome Assessment FollowUp2->Efficacy Safety Adverse Event Monitoring FollowUp2->Safety

Caption: Workflow of a Representative Azithromycin CAP Trial.

Conclusion

Based on an indirect comparison of data from separate clinical trials, both this compound and azithromycin appear to be effective and generally well-tolerated options for the treatment of mild-to-moderate community-acquired pneumonia. This compound demonstrated noninferiority to clarithromycin in two large Phase III trials. Azithromycin has a long-standing history of efficacy and safety in the treatment of respiratory tract infections. The choice between these agents in a clinical setting would depend on local resistance patterns, patient-specific factors, and drug availability. Direct head-to-head comparative studies would be necessary to definitively establish the relative efficacy and safety of this compound versus azithromycin.

References

Cethromycin Efficacy: A Comparative Cross-Validation in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of cethromycin, a ketolide antibiotic, against key respiratory pathogens in various animal infection models. The data presented herein is intended to offer an objective overview of this compound's performance relative to other antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

Mechanism of Action: The Ketolide Advantage

This compound, like other ketolides, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1] This binding action blocks the exit tunnel for nascent peptides, thereby inhibiting protein synthesis.[1] Ketolides exhibit a dual-binding mechanism to the 23S rRNA and their structure allows for activity against some macrolide-resistant bacterial strains.[1]

Cethromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein_Synthesis 50S->Protein_Synthesis Blocks Peptide Exit Tunnel 30S 30S Subunit This compound This compound This compound->50S Binds to 23S rRNA Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Inhibits

Caption: this compound's mechanism of action on the bacterial ribosome.

Efficacy against Streptococcus pneumoniae

This compound has demonstrated significant efficacy in murine pneumonia models against both macrolide-susceptible and macrolide-resistant strains of Streptococcus pneumoniae.

Comparative Efficacy Data
Animal ModelPathogen StrainTreatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)Bacterial ClearanceReference
Murine PneumoniaS. pneumoniae (Macrolide-Susceptible, P-4241)This compound25s.c.100Lungs and blood cleared[2]
This compound12.5s.c.100Lungs and blood cleared[2]
This compound25p.o.100-[2]
This compound12.5p.o.86-[2]
Erythromycin50s.c.50-[2]
Erythromycin37.5s.c.38-[2]
Murine PneumoniaS. pneumoniae (Macrolide-Resistant, P-6254)This compound25s.c. or p.o.100-[2]
Erythromycin75s.c.25-[2]
Erythromycin75p.o.8-[2]
Neutropenic Murine PneumoniaS. pneumoniae (8 clinical isolates)This compound0.1 - 800 (daily)p.o.Significant bactericidal effectDose-dependent reduction in lung bacterial density[3][4]

Experimental Protocol: Murine Pneumonia Model (S. pneumoniae)

Strep_Pneumonia_Workflow Start Start Infection Induce acute pneumonia in mice via intratracheal or intranasal inoculation of S. pneumoniae (e.g., 10^5 CFU). Start->Infection Treatment_Initiation Initiate treatment at a specified time post-infection (e.g., 6 or 12 hours). Infection->Treatment_Initiation Drug_Administration Administer this compound or comparator antibiotic (e.g., Erythromycin) via subcutaneous (s.c.) or oral (p.o.) route at defined intervals (e.g., every 12 hours for 6 treatments). Treatment_Initiation->Drug_Administration Monitoring Monitor survival rates over a defined period. Drug_Administration->Monitoring Bacterial_Load_Assessment Collect lung and blood samples to determine bacterial clearance (CFU counts). Drug_Administration->Bacterial_Load_Assessment Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load_Assessment->Endpoint

Caption: Experimental workflow for the murine pneumonia model.

Detailed Methodology:

  • Animal Model: Immunocompetent or neutropenic (induced by cyclophosphamide) ICR or BALB/c mice are commonly used.[3][4]

  • Bacterial Strains: Virulent clinical isolates of S. pneumoniae, including macrolide-susceptible and macrolide-resistant strains, are utilized.[2]

  • Infection: Mice are infected via intratracheal or intranasal inoculation with a bacterial suspension containing a specific colony-forming unit (CFU) count (e.g., 10^5 to 10^8 CFU/ml).[3][4]

  • Treatment: Antibiotic therapy with this compound or a comparator drug is initiated at a set time post-infection (e.g., 12-14 hours).[3][4] Dosing can be administered subcutaneously or orally at various concentrations and intervals.

  • Outcome Measures: Efficacy is assessed by survival rates over a defined period (e.g., 120 and 192 hours) and by quantifying the bacterial load (log10 CFU) in the lungs and blood at specific time points post-treatment.[3][4]

Efficacy against Mycoplasma pneumoniae

This compound has shown effectiveness in reducing bacterial load and inflammation in a murine model of Mycoplasma pneumoniae infection.

Comparative Efficacy Data
Animal ModelPathogenTreatment GroupDose (mg/kg)Administration RouteKey FindingsReference
Murine PneumoniaM. pneumoniaeThis compound25 (daily)s.c.Statistically significant reduction in M. pneumoniae culture titers on days 7 and 10 compared to placebo.[5][6]
This compound25 (daily)s.c.Significant reduction in lung histologic inflammation scores on days 4, 7, and 10 compared to placebo.[5][6]
This compound25 (daily)s.c.Significant reduction in concentrations of pro-inflammatory cytokines (TNF-alpha, IFN-gamma, IL-1beta, etc.) in bronchoalveolar lavage fluid on day 4.[5][6]

Experimental Protocol: Murine Pneumonia Model (M. pneumoniae)

Mycoplasma_Pneumonia_Workflow Start Start Infection Inoculate BALB/c mice intranasally with M. pneumoniae (e.g., 10^6 CFU). Start->Infection Treatment_Initiation Begin treatment 24 hours post-inoculation. Infection->Treatment_Initiation Drug_Administration Administer this compound (e.g., 25 mg/kg) or placebo subcutaneously once daily. Treatment_Initiation->Drug_Administration Sample_Collection Sacrifice mice at specified time points (e.g., days 1, 4, 7, 10). Drug_Administration->Sample_Collection Analysis Perform analysis of: - M. pneumoniae culture titers in BAL fluid - Lung histopathology - Cytokine concentrations in BAL fluid Sample_Collection->Analysis Endpoint Endpoint Analysis Analysis->Endpoint

Caption: Experimental workflow for the M. pneumoniae model.

Detailed Methodology:

  • Animal Model: Eight-week-old BALB/c mice are typically used.[5]

  • Infection: A single intranasal inoculation of M. pneumoniae (e.g., 10^6 CFU) is administered on day 0.[5]

  • Treatment: Daily subcutaneous injections of this compound (e.g., 25 mg/kg) or a placebo are initiated 24 hours after inoculation.[5][6]

  • Outcome Measures: At various time points (e.g., days 1, 4, 7, and 10), groups of mice are evaluated for:

    • M. pneumoniae culture titers from bronchoalveolar lavage (BAL) samples.[5][6]

    • Histopathological scores of lung inflammation.[5][6]

    • Concentrations of various cytokines and chemokines in BAL samples.[5][6]

Efficacy against Haemophilus influenzae

Based on the available literature, there is a lack of in vivo studies specifically evaluating the efficacy of this compound in animal models of Haemophilus influenzae infection. However, in vitro data and studies on other ketolides provide some insight.

In Vitro Activity
AntibioticMIC50 (μg/ml)MIC90 (μg/ml)Reference
This compound (ABT-773) 2 4
Azithromycin24
Clarithromycin816
Erythromycin816

Note: MIC50 and MIC90 are the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

In Vivo Data for Other Ketolides and Macrolides

While direct in vivo data for this compound against H. influenzae is limited, studies on other ketolides and macrolides in murine and rat models of H. influenzae pneumonia have shown:

  • The ketolide telithromycin was found to be the most effective compound against H. influenzae in a murine septicemia model.

  • In a murine model of beta-lactamase-producing H. influenzae pneumonia, the ketolide HMR 3004 was more effective than azithromycin, ciprofloxacin, clarithromycin, and erythromycin A as assessed by pulmonary clearance.

  • Clarithromycin and azithromycin have demonstrated efficacy in reducing the pulmonary burden of H. influenzae in a rat model, with efficacy being dependent on the duration of therapy.

This contextual data suggests that the ketolide class has potential for in vivo efficacy against H. influenzae, but specific studies on this compound are needed for a direct comparison.

Conclusion

This compound exhibits robust efficacy in preclinical animal models of Streptococcus pneumoniae and Mycoplasma pneumoniae infections, demonstrating superiority over older macrolides, especially against resistant pneumococcal strains. While in vitro data against Haemophilus influenzae is promising, a notable gap exists in the literature regarding its in vivo performance against this pathogen. Further investigation into the in vivo efficacy of this compound against H. influenzae is warranted to fully characterize its potential as a broad-spectrum respiratory antibiotic. The experimental designs and data presented in this guide can serve as a valuable resource for researchers and drug development professionals in the ongoing evaluation of this compound and other novel antimicrobial agents.

References

Cethromycin Demonstrates Superior Efficacy Over Telithromycin Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro data reveals that cethromycin, a novel ketolide antibiotic, exhibits greater potency against various bacterial strains, including those resistant to the earlier-generation ketolide, telithromycin. This guide provides a detailed comparison of the two drugs, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound consistently demonstrates lower minimum inhibitory concentrations (MICs) compared to telithromycin against a range of clinically significant pathogens, particularly strains of Streptococcus pneumoniae and Staphylococcus aureus with established resistance mechanisms. This suggests that this compound may offer a viable therapeutic alternative where telithromycin's efficacy is compromised.

Comparative Efficacy: Quantitative Data

The in vitro effectiveness of this compound and telithromycin has been evaluated against numerous bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies, providing a direct comparison of the two compounds against susceptible and resistant phenotypes. A lower MIC value indicates greater potency.

Table 1: Comparative Activity against Streptococcus pneumoniae

Phenotype/StrainThis compound MIC (µg/mL)Telithromycin MIC (µg/mL)Reference
All Isolates (n=312)MIC₅₀: 0.008, MIC₉₀: 0.06MIC₅₀: ≤0.015, MIC₉₀: 0.25[1]
Erythromycin-Susceptible≤0.03≤0.03[1]
Erythromycin-Resistant (M phenotype)ElevatedElevated[1]
Erythromycin-Resistant (MLSB phenotype)ActiveActive[1]
Quinupristin-Dalfopristin-Resistant (n=6)0.25 to 161 to 4[1]
Macrolide- and Fluoroquinolone-Resistant0.006 to 0.5Not specified in this study[2]

Table 2: Comparative Activity against Staphylococcus aureus

Phenotype/StrainThis compound MIC (µg/mL)Telithromycin MIC (µg/mL)Reference
All Isolates (n=245)0.03125 to ≥8Not specified in this study[3][4]
Methicillin-Resistant S. aureus (MRSA, n=121)Resistance: 38.8%Resistance: 76.9%[3]
Methicillin-Sensitive S. aureus (MSSA, n=124)Resistance: 37.1%Resistance: 75.8%[3]
MRSA with ermA geneHigher resistanceLower resistance than ermB/C[3][4]
MRSA with ermB or ermC geneLower resistance than ermAHigher resistance than ermA[3][4]
Constitutive MLSB (cMLSB) phenotypeHigher resistanceHigher resistance[3][4]
Inducible MLSB (iMLSB) phenotypeLower resistanceLower resistance[3][4]

Mechanism of Action and Resistance

Ketolides, including this compound and telithromycin, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Their unique structure allows for a dual binding interaction with domains II and V of the 23S rRNA. This enhanced binding affinity makes them effective against some macrolide-resistant strains where resistance is mediated by methylases (encoded by erm genes) that alter the binding site in domain V.

Resistance to telithromycin in strains like S. pneumoniae can emerge through various mechanisms, including mutations in the 23S rRNA or ribosomal proteins L4 and L22. The data suggests that this compound can overcome some of these resistance mechanisms more effectively than telithromycin.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The data presented in this guide was primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution MIC Testing Protocol (based on CLSI/NCCLS M07-A10)
  • Preparation of Antimicrobial Agent:

    • This compound and telithromycin are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Bacterial isolates are grown on an appropriate agar medium (e.g., blood agar for S. pneumoniae) for 18-24 hours.

    • Several colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubation is performed in an atmosphere with 5% CO₂.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is observed as the first well in the dilution series that is clear.

  • Quality Control:

    • Reference strains with known MIC values (e.g., S. pneumoniae ATCC 49619) are tested concurrently to ensure the accuracy and reproducibility of the results.

Visualizations

Logical Relationship of this compound's Effectiveness

cluster_0 Bacterial Strains cluster_1 Antibiotic cluster_2 Outcome Telithromycin-Susceptible Telithromycin-Susceptible This compound This compound Telithromycin-Susceptible->this compound is treated with Telithromycin-Resistant Telithromycin-Resistant Telithromycin-Resistant->this compound is treated with Effective Effective This compound->Effective More Effective More Effective This compound->More Effective start Start prepare_plates Prepare serial dilutions of this compound & Telithromycin in 96-well plates start->prepare_plates prepare_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prepare_plates->prepare_inoculum inoculate Inoculate plates with bacterial suspension prepare_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end cluster_ribosome 50S Ribosomal Subunit 23S rRNA Domain V 23S rRNA Domain V Peptide Exit Tunnel Peptide Exit Tunnel 23S rRNA Domain V->Peptide Exit Tunnel blocks 23S rRNA Domain II 23S rRNA Domain II 23S rRNA Domain II->Peptide Exit Tunnel blocks Protein Synthesis Protein Synthesis Peptide Exit Tunnel->Protein Synthesis inhibits elongation This compound/Telithromycin This compound/Telithromycin This compound/Telithromycin->23S rRNA Domain V binds This compound/Telithromycin->23S rRNA Domain II binds Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth prevents

References

A Comparative Analysis of the Post-Antibiotic Effect of Cethromycin and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of the ketolide antibiotic cethromycin and other commonly used macrolides, including azithromycin, clarithromycin, and erythromycin. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these antimicrobial agents. The analysis is based on available experimental data and includes detailed methodologies of the cited experiments.

Executive Summary

The post-antibiotic effect, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter that influences dosing regimens and clinical efficacy. While direct quantitative data on the PAE of this compound remains limited in publicly available literature, qualitative evidence suggests a prolonged effect compared to older macrolides, attributed to its high affinity for the bacterial ribosome. This guide synthesizes available data for this compound and other macrolides, offering a comparative perspective for research and development purposes. Due to the absence of direct comparative studies, data from individual studies are presented, and the ketolide telithromycin is used as a proxy for this compound to provide a quantitative, albeit estimated, comparison.

Data Presentation: Post-Antibiotic Effect of Macrolides and Ketolides

The following table summarizes the post-antibiotic effect (PAE) of this compound, telithromycin (as a this compound surrogate), azithromycin, clarithromycin, and erythromycin against key respiratory pathogens. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

AntibioticBacterial StrainPAE Duration (hours)
This compound Haemophilus influenzaeProlonged molecular PAE compared to erythromycin[1]
Telithromycin Streptococcus pneumoniae1.5 - 3.8[2][3]
Streptococcus pyogenes0.4 - 2.7[2][3]
Staphylococcus aureus0.3 - 2.4[2][3]
Azithromycin Streptococcus pneumoniae~3.5[4]
Haemophilus influenzaeLonger than clarithromycin[5]
Streptococcus spp.2.4 - 4.3[6][7]
Clarithromycin Streptococcus pneumoniaeSignificantly longer than azithromycin[5]
Staphylococcus aureus4[8]
Bacillus anthracis2[9]
Erythromycin Streptococcus pneumoniae9.6 (roxithromycin, a related macrolide)[10]
Staphylococcus aureus3[8]
Streptococcus spp.2.4 - 4.3[6][7]
Bacillus anthracis1 - 2[9]

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamics of an antimicrobial agent. The most common method employed in the cited studies is the viable count method .

Viable Count Method for PAE Determination

This method involves the following key steps:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 10^6 CFU/mL).

  • Antibiotic Exposure: The bacterial culture is exposed to the antibiotic at a specific concentration, typically a multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 5x or 10x MIC), for a defined period (e.g., 1 or 2 hours). A control culture without the antibiotic is run in parallel.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the culture. This is typically achieved by a 1:1000 dilution of the culture in a fresh, pre-warmed, antibiotic-free medium. Centrifugation and resuspension of the bacterial pellet in a fresh medium is another technique used for antibiotic removal.

  • Monitoring Bacterial Regrowth: The diluted cultures (both the test and control) are incubated, and samples are taken at regular intervals (e.g., every hour) to determine the viable bacterial count (CFU/mL) using standard plate counting techniques.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 from the count immediately after antibiotic removal.

    • C is the time required for the viable count in the control culture to increase by 1 log10.

Visualization of Experimental Workflow and Mechanism of Action

To visually represent the processes involved in determining the PAE and the underlying mechanism of action of macrolide and ketolide antibiotics, the following diagrams have been generated using the DOT language.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Removal & Monitoring cluster_analysis Data Analysis start Start culture Prepare Bacterial Culture (e.g., 10^6 CFU/mL) start->culture expose Expose to Antibiotic (e.g., 10x MIC for 1h) culture->expose control Control Culture (No Antibiotic) culture->control remove Remove Antibiotic (e.g., by 1:1000 dilution) expose->remove monitor Monitor Regrowth (Viable Counts) control->monitor remove->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate

Figure 1: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Macrolide_Mechanism cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell Macrolide Macrolide / Ketolide (e.g., this compound) Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Binds to 23S rRNA ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Translocation BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth Is Blocked PAE Post-Antibiotic Effect (Suppressed Regrowth) BacterialGrowth->PAE Is Suppressed (even after drug removal)

Figure 2: Mechanism of action of macrolides and ketolides leading to the PAE.

Discussion

The prolonged post-antibiotic effect is a desirable characteristic for antimicrobial agents, as it can allow for less frequent dosing, potentially improving patient compliance and reducing the overall drug burden. The available, albeit limited, evidence for this compound suggests a favorable PAE profile compared to older macrolides like erythromycin. This is likely due to its ketolide structure, which confers a higher binding affinity to the bacterial ribosome.[1]

The data for telithromycin, another ketolide, shows a significant PAE against common respiratory pathogens, which may be indicative of the potential PAE of this compound. However, further direct comparative studies are essential to definitively establish the PAE of this compound against a range of clinically relevant bacteria and to understand its full therapeutic potential.

The mechanism underlying the PAE of macrolides and ketolides is directly linked to their primary mode of action: the inhibition of bacterial protein synthesis. By binding to the 50S ribosomal subunit, these antibiotics disrupt the translation process. Even after the extracellular concentration of the drug falls below the MIC, the persistent binding to the ribosome maintains the inhibition of protein synthesis, leading to a delay in the resumption of bacterial growth.

Conclusion

While a definitive quantitative comparison of the post-antibiotic effect of this compound with other macrolides is hampered by the lack of direct experimental data, the available qualitative information and data from the related ketolide, telithromycin, suggest that this compound likely possesses a prolonged PAE. This characteristic, combined with its known in vitro activity against macrolide-resistant strains, underscores its potential as a valuable therapeutic agent for respiratory tract infections. Further research focusing on direct, head-to-head comparative studies of the PAE of this compound is warranted to fully elucidate its pharmacodynamic advantages.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.